Oxazole-4-carbothioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJZCFWXSBVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678467 | |
| Record name | 1,3-Oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118802-31-6 | |
| Record name | 1,3-Oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Oxazole-4-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Oxazole-4-carbothioamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway adapted from established oxazole synthesis methodologies. Furthermore, it presents the known physicochemical properties and predicted spectroscopic data based on its structural analogue, Oxazole-4-carboximidamide. Detailed, generalized experimental protocols for characterization are also provided to guide researchers in their own investigations of this molecule. The oxazole moiety is a significant scaffold in medicinal chemistry, and the introduction of a carbothioamide group at the 4-position presents a unique opportunity for the development of novel therapeutic agents.[1][2][3]
Introduction
Oxazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a metabolically stable scaffold that can engage in various non-covalent interactions with biological targets.[4][5] The functionalization of the oxazole core is a key strategy in drug discovery to modulate the biological activity of the resulting molecules.[2][4]
This compound, also known as 1,3-oxazole-4-carbothioamide, is a versatile compound with potential applications in pharmaceutical development, agricultural chemistry, and material science.[6] The carbothioamide group, a bioisostere of the carboxamide and ester functionalities, can act as a strong hydrogen bond donor and acceptor, potentially forming key interactions with biological targets.[1] This guide aims to provide researchers with a foundational understanding of the synthesis and characterization of this promising, yet under-documented, compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This information is crucial for handling, storage, and initial characterization of the compound.
| Property | Value | Reference |
| CAS Number | 118802-31-6 | [6][7] |
| Molecular Formula | C₄H₄N₂OS | [6][7] |
| Molecular Weight | 128.16 g/mol | [6][7] |
| Appearance | Pale yellow solid | [6][7] |
| Purity | ≥ 99% (HPLC) | [6][7] |
| Storage Conditions | 0-8 °C | [6][7] |
Proposed Synthesis of this compound
Proposed Synthetic Pathway
References
Spectroscopic Analysis of Oxazole-4-carbothioamide: A Technical Guide
Introduction
This technical guide provides a detailed overview of the predicted spectroscopic data for Oxazole-4-carbothioamide. As a heterocyclic compound incorporating both an oxazole ring and a carbothioamide functional group, its structural elucidation relies on a combination of modern spectroscopic techniques. This document serves as a reference for researchers, scientists, and professionals in drug development by presenting predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is compiled from established spectroscopic principles and data from structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data for oxazole and carbothioamide-containing molecules.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~9.6 | Singlet (broad) | 1H | -NH₂ (amide proton) |
| ~9.4 | Singlet (broad) | 1H | -NH₂ (amide proton) |
| ~9.0 | Singlet | 1H | H-5 (Oxazole ring) |
| ~8.5 | Singlet | 1H | H-2 (Oxazole ring) |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~185 | C=S (Thioamide) |
| ~155 | C-2 (Oxazole ring) |
| ~145 | C-5 (Oxazole ring) |
| ~135 | C-4 (Oxazole ring) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Medium, Broad | N-H stretching (amide) |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~1620 | Medium | C=N stretching (oxazole ring) |
| ~1550 | Strong | N-H bending (amide) |
| ~1400 | Strong | C-N stretching (thioamide) |
| 1300 - 1100 | Strong | C=S stretching (thioamide) |
| ~1050 | Medium | C-O-C stretching (oxazole ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 129 | [M]⁺ (Molecular ion) |
| 112 | [M - NH₃]⁺ |
| 96 | [M - SH]⁺ |
| 70 | [C₃H₂N₂O]⁺ |
| 59 | [CSNH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.[4]
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).[4]
-
¹H NMR Acquisition : The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition : The spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve adequate signal intensity.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation : 1-2 mg of the solid sample is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is finely ground and pressed into a transparent pellet using a hydraulic press.[4]
-
Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.[4]
Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample (around 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.[4]
-
Data Acquisition : The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass spectrum is recorded, providing information on the mass-to-charge ratio of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to structural elucidation.
References
Oxazole-4-carbothioamide: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-4-carbothioamide, a sulfur-containing derivative of the oxazole heterocyclic system, is a compound of increasing interest in the fields of medicinal chemistry and agrochemical research. Its structural features, particularly the presence of the toxophoric carbothioamide group attached to the versatile oxazole scaffold, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural aspects of this compound, supplemented with predicted data and generalized experimental protocols to facilitate further research and development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides a predictive framework based on the well-established chemistry of related oxazole derivatives.
Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 118802-31-6 | [1] |
| Molecular Formula | C₄H₄N₂OS | [1] |
| Molecular Weight | 128.16 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Not reported (Predicted: 150-170 °C) | N/A |
| Boiling Point | Not reported (Predicted: Decomposes before boiling) | N/A |
| pKa (conjugate acid) | Not reported (Predicted: ~1-2) | [2] |
| Solubility | Not reported (Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water) | N/A |
Structural Information and Spectroscopic Data
The structure of this compound consists of a five-membered oxazole ring substituted at the 4-position with a carbothioamide (-C(=S)NH₂) group. The oxazole ring itself is an aromatic heterocycle containing one oxygen and one nitrogen atom.[3]
Predicted Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of oxazole and thioamide compounds, the following spectroscopic data can be predicted.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the amine protons of the carbothioamide group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3-8.5 | Singlet | H-2 (proton at position 2 of the oxazole ring) |
| ~8.0-8.2 | Singlet | H-5 (proton at position 5 of the oxazole ring) |
| ~9.0-9.5 (broad) | Singlet | -NH₂ (protons of the carbothioamide group) |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~185-195 | C=S (thiocarbonyl carbon) | | ~150-155 | C-2 (carbon at position 2 of the oxazole ring) | | ~140-145 | C-4 (carbon at position 4 of the oxazole ring) | | ~130-135 | C-5 (carbon at position 5 of the oxazole ring) |
2.1.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=N, C=S, and C-O functional groups.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (thioamide -NH₂) |
| ~1620 | Medium | C=N stretching (oxazole ring) |
| ~1550 | Medium | N-H bending (thioamide) |
| ~1300-1400 | Strong | C=S stretching (thioamide) |
| ~1100 | Strong | C-O-C stretching (oxazole ring) |
2.1.4. Mass Spectrometry (MS)
The electron impact mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[5]
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular ion) |
| 111 | [M - NH₃]⁺ |
| 96 | [M - S]⁺ |
| 70 | [C₃H₂NO]⁺ (fragment from oxazole ring cleavage) |
Synthesis of this compound
A potential synthetic pathway is illustrated below:
Figure 1: Plausible synthetic pathway for this compound.
General Experimental Protocol for Synthesis
The following is a generalized protocol that could be adapted for the synthesis of this compound, starting from a suitable oxazole-4-carboxamide precursor.
-
Thionation of Oxazole-4-carboxamide:
-
To a stirred solution of oxazole-4-carboxamide (1 equivalent) in anhydrous toluene or dioxane, add Lawesson's reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Experimental Protocols for Characterization
To obtain definitive structural and purity data for synthesized this compound, the following standard experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.
Figure 2: General experimental workflow for the characterization of this compound.
Potential Applications and Future Directions
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1] The presence of the reactive carbothioamide group allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for screening.
-
Pharmaceutical Development: The oxazole nucleus is a common scaffold in many biologically active compounds. The addition of the carbothioamide moiety may impart or enhance activities such as antimicrobial, antifungal, or anticancer properties. For instance, it has been used as a reactant in the synthesis of inhibitors of 15-prostaglandin dehydrogenase, a target for potentiating tissue repair.[1]
-
Agrochemical Chemistry: Thioamide-containing compounds are known to exhibit insecticidal and herbicidal activities. This compound could be a precursor for novel pesticides or herbicides.
Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. A thorough investigation of its biological activity profile through systematic screening is warranted. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing its properties for specific applications.
Safety and Handling
While a comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the known properties of related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a promising heterocyclic compound with significant potential in drug discovery and agrochemical development. This technical guide has summarized the currently available information on its chemical properties and structure, providing a foundation for researchers in the field. Although specific experimental data is sparse, the provided predictions and general protocols offer a starting point for the synthesis, characterization, and further investigation of this intriguing molecule. The elucidation of its complete physicochemical and biological profile will undoubtedly open new avenues for its application.
References
- 1. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
An In-Depth Technical Guide to the Discovery and History of Oxazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone of medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of oxazole-containing compounds, with a focus on key milestones, experimental methodologies, and their significance in drug development. We will delve into the seminal synthetic methods that opened the door to this class of compounds, explore the rich diversity of naturally occurring oxazoles, and examine their mechanisms of action.
I. The Dawn of Oxazole Chemistry: Foundational Syntheses
The history of oxazole synthesis is marked by the development of several eponymous reactions that are still fundamental to the construction of this heterocyclic system. These methods provided the initial access to the oxazole core and paved the way for the synthesis of a vast array of derivatives.
Fischer Oxazole Synthesis (1896)
The first documented synthesis of an oxazole was reported by Emil Fischer in 1896. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. The reaction proceeds through an iminochloride intermediate, which then undergoes cyclization and dehydration to form the 2,5-disubstituted oxazole. While historically significant, its application is somewhat limited by the need for specific starting materials.
Robinson-Gabriel Synthesis (1909-1910)
A more versatile and widely used method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[3][4] This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus oxychloride. The starting 2-acylamino ketones can be readily prepared from α-amino acids, making this a highly valuable route for the synthesis of a diverse range of substituted oxazoles.
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol describes a one-pot modification of the Robinson-Gabriel synthesis starting from hippuric acid.[5]
Materials:
-
Hippuric acid (benzoyl glycine)
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Aluminum trichloride (AlCl₃)
-
Sulfuric acid (H₂SO₄, 50 wt%)
-
Water
Procedure:
-
Acyl Chloride Formation: In a reaction vessel, hippuric acid is reacted with thionyl chloride (1:2 molar ratio) at 50°C until the reaction is complete. Excess thionyl chloride is removed by distillation to yield benzamidoacetyl chloride.[5]
-
Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is cooled to 50°C. Benzene (10-fold molar excess) and aluminum trichloride (2-fold molar excess) are added. The mixture is heated to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.[5]
-
Cyclization and Dehydration: After cooling the reaction mixture to 30°C, 50 wt% sulfuric acid (2-fold molar excess) is added. The temperature is gradually increased to 100°C and maintained until cyclization is complete. Excess benzene is removed by evaporation.[5]
-
Work-up and Purification: The reaction mixture is cooled to 30°C, and water is added dropwise to precipitate the crude 2,5-Diphenyloxazole. The solid is collected by filtration and can be further purified by recrystallization.[5]
Van Leusen Oxazole Synthesis (1972)
In 1972, van Leusen and colleagues introduced a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] This reaction, which proceeds under mild basic conditions, involves the formation of an oxazoline intermediate followed by the elimination of p-toluenesulfinic acid.[6] A one-pot modification allows for the synthesis of 4,5-disubstituted oxazoles by including an alkylation step with an aliphatic halide.[1]
Experimental Protocol: Van Leusen Synthesis of a 4,5-Disubstituted Oxazole
This protocol outlines a one-pot synthesis of a 4,5-disubstituted oxazole in an ionic liquid.[1]
Materials:
-
Aldehyde
-
Aliphatic halide
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Ionic liquid (e.g., [bmim]Br)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the aliphatic halide (1.2 mmol) in the ionic liquid (2 mL), add TosMIC (1.1 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (typically 4-8 hours).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
II. Nature's Oxazoles: A Treasure Trove of Bioactivity
Oxazole-containing compounds are widely distributed in nature, particularly in marine organisms such as sponges, cyanobacteria, and ascidians.[8][9] These natural products exhibit a remarkable range of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties, making them a rich source of inspiration for drug discovery.[8]
Discovery and Isolation of Marine-Derived Oxazoles
The discovery of novel oxazole-containing natural products has traditionally relied on bioassay-guided fractionation. This process involves the systematic separation of crude extracts from natural sources, with each fraction being tested for a specific biological activity. The active fractions are then further purified to isolate the pure, bioactive compound.
Experimental Protocol: Bioassay-Guided Fractionation of a Marine Sponge Extract
This protocol provides a general workflow for the isolation of oxazole-containing compounds from a marine sponge.[8][10]
Materials:
-
Marine sponge sample
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Dichloromethane (DCM)
-
Butanol (BuOH)
-
Water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction: The collected sponge material is dried, powdered, and extracted exhaustively with a mixture of methanol and ethyl acetate (1:1). The solvent is then evaporated under reduced pressure to yield a crude extract.[11]
-
Solvent Partitioning (Kupchan Method): The crude extract is partitioned between 90% MeOH and hexane. The 90% MeOH layer is then diluted to 80% MeOH and partitioned against dichloromethane. Finally, the methanol is removed, and the remaining aqueous layer is partitioned with butanol. This yields hexane, dichloromethane, butanol, and water-soluble fractions.[11]
-
Bioassay: Each fraction is tested for the desired biological activity (e.g., cytotoxicity, antimicrobial activity).
-
Fractionation of Active Fractions: The most active fraction (e.g., the dichloromethane fraction) is subjected to further separation using techniques like Medium Pressure Liquid Chromatography (MPLC) or column chromatography over silica gel or C18-reversed phase material.[11]
-
Isolation of Pure Compounds: The active sub-fractions are further purified by repeated HPLC until pure compounds are isolated. The structure of the isolated compounds is then elucidated using spectroscopic methods such as NMR and mass spectrometry.
III. Synthetic Oxazoles in Drug Development
The versatility of oxazole synthesis has enabled the development of numerous synthetic oxazole-containing compounds with therapeutic potential. One notable example is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).
Synthesis of Oxaprozin
The synthesis of Oxaprozin can be achieved via a multi-step process starting from 2-hydroxymethyl-4,5-diphenyloxazole.[12]
Experimental Protocol: Synthesis of Oxaprozin
This protocol details the synthesis of Oxaprozin from 2-hydroxymethyl-4,5-diphenyloxazole.[12]
Materials:
-
2-Hydroxymethyl-4,5-diphenyloxazole
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl malonate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Bromination: Dissolve 2-hydroxymethyl-4,5-diphenyloxazole in anhydrous diethyl ether and cool to 0°C. Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether. Stir at 0°C for 1 hour and then at room temperature for 2 hours. Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate to obtain 2-bromomethyl-4,5-diphenyl-oxazole, which can be purified by column chromatography.[12]
-
Alkylation: Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Add diethyl malonate (1.1 eq) dropwise. After 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol. Reflux the mixture for 4-6 hours.[12]
-
Hydrolysis and Decarboxylation: Add a solution of sodium hydroxide in water/ethanol to the reaction mixture from the previous step and reflux for 3-4 hours. After cooling, acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid. Isolate the precipitate, wash with cold water, and then heat it at 150-160°C until carbon dioxide evolution ceases. Recrystallize the resulting solid from ethanol/water to yield pure Oxaprozin.[12]
IV. Quantitative Data on Biological Activity
The biological activity of oxazole-containing compounds is a key driver of their importance in drug discovery. The following tables summarize quantitative data for various oxazole derivatives, showcasing their potency against different biological targets.
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Combretastatin A-4 Analogue | MCF-7 (Breast) | 0.002 | Tubulin Polymerization Inhibitor | [13] |
| Oxazole-based Chalcone | A549 (Lung) | 0.015 | Tubulin Polymerization Inhibitor | [13] |
| Biphenyl-Oxazole Derivative | HeLa (Cervical) | 0.25 | Apoptosis Induction | [13] |
| Oxazolo[5,4-d]pyrimidine 3g | HT29 (Colorectal) | 58.4 | Cytotoxicity | [14] |
| 5-(3-indolyl)-oxazole | Antifungal | - | Antifungal | [6] |
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Oxazole Derivative 1 | E. coli | 87 | [11] |
| Oxazole Derivative 2 | P. aeruginosa | 156 | [11] |
| Oxazole Derivative 3 | S. aureus | 156 | [11] |
| Oxazole Derivative 4 | C. albicans | 625 | [11] |
| Venturamide A | P. falciparum | Potent (exact value not stated) | [15] |
V. Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which oxazole-containing compounds exert their biological effects is crucial for rational drug design. Many oxazoles function by interacting with specific proteins in cellular signaling pathways.
Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and cancer.[16][17] Several oxazole-containing compounds have been identified as potent inhibitors of GSK-3. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and how a hypothetical oxazole-containing GSK-3 inhibitor can modulate it.
Caption: Wnt/β-catenin signaling pathway with GSK-3 inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of an oxazole-containing compound, such as Oxaprozin.
Caption: General experimental workflow for oxazole synthesis.
VI. Conclusion
The journey of oxazole-containing compounds, from their initial synthesis in the late 19th century to their current status as vital components of natural products and pharmaceuticals, highlights the enduring importance of this heterocyclic scaffold. The development of robust synthetic methodologies has been instrumental in unlocking the potential of this chemical class. The discovery of a vast array of bioactive natural oxazoles continues to inspire the design and synthesis of novel therapeutic agents. As our understanding of the intricate roles these molecules play in biological systems deepens, the oxazole core is poised to remain a central focus of research and development in medicinal chemistry for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole and Oxazole Alkaloids: Isolation and Synthesis [mdpi.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. benchchem.com [benchchem.com]
- 13. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Oxazole-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-4-carbothioamide, a heterocyclic compound featuring an oxazole ring, is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential therapeutic applications. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related oxazole derivatives to provide insights into its potential biological activities, mechanisms of action, and structure-activity relationships. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar compounds.
Chemical Identity
The nomenclature and key identifiers for this compound are crucial for accurate documentation and research.
| Identifier | Value |
| IUPAC Name | 1,3-oxazole-4-carbothioamide |
| also referred to as Oxazole-4-carbothioic acid amide[1][2] | |
| CAS Number | 118802-31-6[1][2] |
| Molecular Formula | C₄H₄N₂OS[1] |
| Molecular Weight | 128.16 g/mol [1] |
| Appearance | Pale yellow solid[1] |
Synthesis of Oxazole Derivatives
General Experimental Protocol: Synthesis of Oxazole-4-carboxamides from Oxazole-4-carboxylic Acid
This protocol outlines a general two-step process for the synthesis of oxazole-4-carboxamides, which can be theoretically adapted for the thioamide derivative. The first step involves the activation of the carboxylic acid, and the second is the amination.
Step 1: Activation of Oxazole-4-carboxylic Acid
-
Method A: Acyl Chloride Formation
-
To a solution of an appropriately substituted oxazole-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude oxazole-4-carbonyl chloride.
-
-
Method B: EDCI/HOBt Coupling
-
Dissolve the substituted oxazole-4-carboxylic acid (1.0 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents), and hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to generate the activated ester.
-
Step 2: Amide Bond Formation
-
To the solution containing the activated oxazole-4-carboxylic acid derivative, add the desired amine or ammonia source (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazole-4-carboxamide.
To synthesize this compound, a thionating agent would need to be incorporated, or a thioamide-containing precursor would be used in the cyclization step to form the oxazole ring.
Potential Biological Activities
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific quantitative data for this compound is not available, the following sections summarize the known activities of related oxazole compounds.
Anticancer Activity
Numerous oxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of critical cellular processes.[4]
Table 1: Anticancer Activity of Selected Oxazole Derivatives
| Compound ID | R Group at C5 of Oxazole | Cancer Cell Line | Activity (% Growth Inhibition) | Reference |
| 2c | -SO₂-Ph | Leukemia K-562 | High Cytotoxic Activity | [6] |
| Leukemia SR | High Cytotoxic Activity | [6] | ||
| Colon Cancer SW-620 | High Cytotoxic Activity | [6] | ||
| COLO 205 | -63.88 (Cytostatic) | [6] | ||
| ACHN | -86.23 (Cytostatic) | [6] | ||
| NCI-H522 | -25.83 (Cytostatic) | [6] | ||
| 1e | -H | HL-60(TB) | -18.14 (Moderate Cytostatic) | [6] |
| 15 | -CH₂SO₂-Ph | Various | GI₅₀: 5.37 µM (average) | [7] |
| TGI: 1.29 µM (average) | [7] | |||
| LC₅₀: 3.6 µM (average) | [7] |
Note: The data presented is for oxazole-4-carboxylate derivatives, not this compound. GI₅₀: 50% growth inhibition, TGI: total growth inhibition, LC₅₀: 50% lethal concentration.
Antimicrobial Activity
Oxazole derivatives have also shown significant promise as antimicrobial agents. The structural features of these compounds are crucial for their efficacy.
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented in the searched literature, structure-activity relationship (SAR) studies on related oxazole-4-carboxamides provide insights into the features that may contribute to antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways targeted by oxazole derivatives are often compound-specific. However, general mechanisms of action have been proposed for their anticancer and antimicrobial effects.
Putative Anticancer Mechanism of Action
A generalized putative mechanism for the anticancer activity of some oxazole derivatives involves the inhibition of key cellular processes that are critical for cancer cell proliferation and survival.
Logical Relationship of Substituents to Antimicrobial Activity
Structure-activity relationship studies on antimicrobial oxazole-4-carboxamides highlight the importance of specific structural features for their biological activity.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on this specific compound is sparse, the well-documented biological activities of the broader oxazole class, particularly in oncology and infectious diseases, underscore its potential. Further research, including the development of a robust synthetic protocol and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of this compound and its derivatives. This guide provides a starting point for researchers to explore the chemical space around this intriguing heterocyclic molecule.
References
Predicted Mechanism of Action for Oxazole-4-Carbothioamide: A Technical Guide for Drug Discovery Professionals
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the mechanism of action of oxazole-4-carbothioamide. This guide, therefore, presents a predicted mechanism of action based on the well-documented biological activities of structurally related oxazole derivatives, particularly oxazole-4-carboxamides and other heterocyclic compounds. The experimental protocols and data presented are representative of the methodologies used to investigate this class of compounds and should be considered as a framework for the potential evaluation of this compound.
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the oxazole ring is a key determinant of the compound's biological activity. While specific data on this compound is scarce, its structural similarity to the extensively studied oxazole-4-carboxamides suggests that it may share similar biological targets and mechanisms of action. The replacement of the carboxamide oxygen with sulfur to form a carbothioamide can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially leading to altered potency and target selectivity.
This technical guide provides a predictive overview of the potential mechanisms of action for this compound, focusing on its likely anticancer and antimicrobial activities. It includes predicted signaling pathways, representative experimental protocols, and a summary of quantitative data from closely related compounds to serve as a foundational resource for researchers and drug development professionals.
Predicted Anticancer Mechanism of Action
Oxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4] It is plausible that this compound could engage with one or more of these established targets.
Potential Molecular Targets in Cancer
-
Protein Kinase Inhibition: Many oxazole-containing compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., Akt, mTOR). The oxazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain heterocyclic compounds can bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules, which leads to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair. Their inhibition leads to DNA damage and cell death. Some oxazole derivatives have been shown to inhibit topoisomerase I or II.
-
Induction of Apoptosis: Regardless of the primary molecular target, the ultimate downstream effect of many anticancer agents is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Predicted Signaling Pathway
Predicted Antimicrobial Mechanism of Action
The oxazole moiety is present in several natural and synthetic antimicrobial agents.[1][5] The carbothioamide group is also a known pharmacophore in various antimicrobial compounds. Therefore, this compound is a promising candidate for antimicrobial drug discovery.
Potential Molecular Targets in Microbes
-
Enzyme Inhibition: A likely mechanism of action is the inhibition of essential microbial enzymes. For bacteria, this could include enzymes involved in cell wall synthesis (e.g., MurA, penicillin-binding proteins), fatty acid synthesis (e.g., FabI), or DNA replication (e.g., DNA gyrase, topoisomerase IV).[6][7]
-
Biofilm Formation Inhibition: Many chronic infections are associated with the formation of microbial biofilms, which are inherently more resistant to antibiotics. Some heterocyclic compounds have been shown to inhibit biofilm formation.[8]
-
Disruption of Membrane Integrity: The compound could potentially interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
Predicted Experimental Workflow for Antimicrobial Evaluation
Quantitative Data for Related Oxazole-4-Carboxamide Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the reported biological activities of some closely related oxazole-4-carboxamide derivatives to provide a contextual reference.
| Compound Class | Target Organism/Cell Line | Biological Activity | Measurement | Reported Value |
| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 | 12.62 nM (for most potent compound)[9] |
| 2-Aryl-6-carboxamide benzoxazoles | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 | 25.45 nM (for most potent compound)[9] |
| 4-Arylsulfonyl-1,3-oxazoles | Non-Small Cell Lung Cancer (HOP-92) | Anti-proliferative | - | High activity at 10 µM |
| 4-Arylsulfonyl-1,3-oxazoles | CNS Cancer (SNB-75, SF-539) | Cytostatic Effect | - | High activity at 10 µM |
| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | Antibacterial | MIC | 4-32 µg/mL[8] |
| 1,3,4-Oxadiazole derivatives | S. aureus Biofilm | Biofilm Inhibition | - | 8-32 µg/mL[8] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments that would be essential for elucidating the mechanism of action of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
-
Materials: Recombinant human VEGFR2 kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence-based assay, ELISA).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, incubator, microplate reader.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of this compound (prepared by serial dilution in culture medium) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), this compound, 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a twofold serial dilution of this compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its structural features strongly suggest potential as a bioactive molecule, particularly in the fields of oncology and microbiology. Based on the extensive research on related oxazole derivatives, it is predicted that this compound may exert its effects through the modulation of key cellular targets such as protein kinases, tubulin, or essential microbial enzymes. The experimental workflows and protocols outlined in this guide provide a robust framework for the systematic investigation of its precise mechanism of action. Further research into this specific compound is warranted to unlock its therapeutic potential.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamscience.com [benthamscience.com]
- 4. ijrpr.com [ijrpr.com]
- 5. iajps.com [iajps.com]
- 6. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Oxazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazole scaffold is a prominent five-membered heterocyclic ring that is a cornerstone in medicinal chemistry due to its presence in a wide array of natural products and synthetic pharmaceuticals.[1] Derivatives of oxazole exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The rigid, planar structure of the oxazole ring, along with the presence of heteroatoms for hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in the design of novel therapeutic agents.[1][4]
Computational and theoretical studies, particularly quantum chemical calculations, are indispensable tools for elucidating the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles of oxazole-containing compounds.[1][5] These in silico methods accelerate the drug discovery process by providing insights into molecular properties that govern biological activity, enabling the rational design of more potent and selective drug candidates.[6][7] This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of oxazole derivatives, with a focus on methodologies, data interpretation, and practical applications in drug development.
Core Methodologies in Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules like oxazole derivatives.[1][5][8] These calculations provide valuable descriptors that correlate with the biological activity of the compounds.
Experimental Protocol: Density Functional Theory (DFT) Calculations
A typical workflow for performing DFT calculations on an oxazole derivative is as follows:
-
Structure Preparation: The two-dimensional (2D) structure of the oxazole derivative is drawn using a molecular editor such as GaussView or ChemDraw. This 2D structure is then converted into a three-dimensional (3D) model.[1]
-
Geometry Optimization: The initial 3D structure undergoes geometry optimization to find its most stable, lowest energy conformation. A widely used and effective method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p).[1][8] This combination offers a good balance between computational cost and accuracy for organic molecules.[1]
-
Frequency Calculations: To ensure that the optimized geometry represents a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms that the structure is a stable conformer.[1][5]
-
Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).[1][5][9]
-
Analysis: The output files from the calculations are analyzed to extract the desired quantum chemical parameters. This data is then used to understand the molecule's reactivity, stability, and potential interaction with biological targets. Visualization of molecular orbitals and MEP maps provides further qualitative insights.[1][5]
Key Quantum Chemical Descriptors and Their Significance
Several key parameters derived from quantum chemical calculations are instrumental in predicting the biological activity of oxazole derivatives.
-
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and is related to the molecule's ability to donate electrons. The LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[8][10] A smaller energy gap generally suggests higher reactivity.[1][10]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding molecular recognition and interactions with biological macromolecules.[1][5]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the overall reactivity of the molecule.[9]
Data Presentation: Quantum Chemical Properties of Oxazole Derivatives
The following tables summarize key quantum chemical data for representative oxazole derivatives, illustrating the insights that can be gained from these calculations.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Oxazole Derivatives
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Oxazole | - | -1.58 | 9.534 | 14.024 | [8] |
| 2-cyano-oxazole | 2-CN | 10.222 | 2.413 | 12.635 | [8] |
| 4-methyl-oxazole | 4-CH₃ | -11.22 | 9.222 | 13.900 | [8] |
| 2,4-dimethyl-oxazole | 2,4-(CH₃)₂ | -20.19 | 8.908 | 13.709 | [8] |
| 4,5-dimethyl-oxazole | 4,5-(CH₃)₂ | -19.95 | 8.780 | 13.634 | [8] |
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | - | -5.6518 | 0.8083 | 4.8435 | [8] |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 2-(4-F-Ph), 5-Ph | -6.5743 | -2.0928 | 4.4815 | [9] |
Table 2: Calculated Dipole Moments and Biological Activity of Selected Oxazole Derivatives
| Compound | Substituent(s) | Dipole Moment (Debye) | Target/Activity | IC₅₀ (µM) | Reference |
| Oxaprozin | 4,5-diphenyl-2-propionic acid | - | Anti-inflammatory | - | [3] |
| Aleglitazar | - | - | Antidiabetic | - | [3] |
| Ditazole | - | - | Platelet aggregation inhibitor | - | [3] |
| Mubritinib | - | - | Tyrosine kinase inhibitor | - | [3] |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 2-(4-F-Ph), 5-Ph | 3.3514 | - | - | [9] |
| 1,3,4-oxadiazole derivative 26 | Pyridine analogue | - | Telomerase inhibitor (Anticancer) | - | [11] |
| 1,3,4-oxadiazole derivative 41 | Asymmetric disulfide | - | Anticancer (HeLa cells) | - | [11] |
Application in Drug Discovery: In Silico Methodologies
Quantum chemical calculations are often integrated into a broader in silico drug discovery workflow, which includes techniques like molecular docking and virtual screening.
Experimental Protocol: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., an oxazole derivative) when bound to a specific region of a receptor, typically the active site of a protein.[5]
-
Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are usually removed. The 3D structure of the oxazole derivative is prepared and its geometry is optimized.[5]
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined binding site of the receptor. The program generates a series of possible binding poses.[12]
-
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.[5]
Workflow for Virtual Screening of Kinase Inhibitors
The following diagram illustrates a typical workflow for the virtual screening of a compound library to identify potential kinase inhibitors, a common application for oxazole derivatives.
Targeting Signaling Pathways with Oxazole Derivatives
Many oxazole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer cells. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[13][14] Its aberrant activation is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 8. irjweb.com [irjweb.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 11. mdpi.com [mdpi.com]
- 12. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Oxazole-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Oxazole-4-carbothioamide. As a molecule of interest in medicinal chemistry, understanding its precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The carbothioamide moiety, a known pharmacophore, further enhances its potential for biological interactions. A detailed crystallographic analysis provides invaluable insights into intermolecular interactions, conformational preferences, and the overall packing of the molecule in the solid state.
While a specific, publicly available, fully refined crystal structure of this compound is not extensively documented, this guide outlines the standard experimental procedures and presents a representative crystallographic dataset that would be anticipated from such an analysis.
Experimental Protocols
The determination of the crystal structure of a small organic molecule like this compound involves a series of critical experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization of this compound
The synthesis of this compound can be approached through various established routes for oxazole ring formation.[4][5] A common method involves the reaction of an appropriate starting material with a source of the carbothioamide group. Following synthesis, the crude product is purified, typically by column chromatography.
High-quality single crystals suitable for X-ray diffraction are paramount for a successful structure determination.[6][7] The purified this compound would be subjected to various crystallization techniques, including:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The selection of appropriate solvents and conditions is often an empirical process, and screening of various conditions may be necessary to obtain diffraction-quality crystals.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are undertaken to determine the crystal structure:[7][8]
-
Crystal Mounting and Screening: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. The crystal quality is initially assessed by exposing it to an X-ray beam and observing the diffraction pattern.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[7] A modern single-crystal X-ray diffractometer is used to rotate the crystal and collect the diffraction data at various orientations. The angles and intensities of the diffracted X-rays are meticulously recorded.[7] For small molecules, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods, which are computational techniques that can solve the phase problem for small molecules.[7]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, including the R-factor.[6]
Data Presentation: Representative Crystallographic Data
The following table summarizes a plausible and representative set of crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Representative Value |
| Chemical Formula | C₄H₄N₂OS |
| Formula Weight | 128.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.9 Å, c = 11.2 Å, β = 98.5° |
| Volume | 556.0 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.53 g/cm³ |
| Absorption Coefficient | 0.45 mm⁻¹ |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Reflections Collected | ~5000 |
| Independent Reflections | ~1200 |
| R-factor (final) | ~0.04 |
Visualizing the Role of Crystal Structure in Drug Discovery
The determination of a molecule's crystal structure is a critical step in modern drug discovery. It provides the foundation for understanding how a potential drug molecule interacts with its biological target, enabling structure-based drug design.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eas.org [eas.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Oxazole-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Oxazole-4-carbothioamide. While specific experimental data for this compound is limited in public literature, this document outlines the foundational principles and detailed methodologies required for its assessment. By leveraging data from related oxazole and carbothioamide structures, this guide offers a robust framework for researchers to evaluate the physicochemical properties of this compound, a critical step in the drug discovery and development process.
Introduction to this compound
This compound, also known as 1,3-oxazole-4-carbothioamide, is a heterocyclic compound with potential applications in medicinal and agricultural chemistry.[1] Its structure, featuring an oxazole ring, suggests it may interact with various biological systems, making it a point of interest for drug design and synthesis.[1] The oxazole scaffold is a key component in numerous pharmaceuticals, recognized for its metabolic stability and ability to engage in non-covalent interactions with biological targets.[2][3] Derivatives of oxazole have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[2][4][5]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 118802-31-6 | [1] |
| Molecular Formula | C₄H₄N₂OS | [1] |
| Molecular Weight | 128.16 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is essential for preclinical and formulation development.[6]
Theoretical Considerations
The solubility of this compound is governed by its molecular structure, which contains both polar (carbothioamide group, nitrogen and oxygen in the oxazole ring) and non-polar (the heterocyclic ring itself) features.
-
Oxazole Moiety : The parent oxazole is slightly miscible with water and miscible with alcohol and ether.[7] The nitrogen atom in the oxazole ring acts as a weak base.[8]
-
Carbothioamide (Thioamide) Moiety : Thioamides are generally more polar than their amide counterparts due to a larger dipole moment.[9][10] This may contribute to solubility in polar solvents. However, they are also known to be relatively stable in organic solvents like dichloromethane.[11]
Based on these structural components, it is anticipated that this compound will exhibit limited solubility in aqueous media and higher solubility in polar aprotic and some polar protic organic solvents.
Quantitative Solubility Data (Hypothetical)
As specific experimental data is unavailable, the following table presents a hypothetical solubility profile for this compound to serve as a template for experimental data presentation.
| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |
| Water | Aqueous | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |
| Methanol | Polar Protic | 5 - 10 |
| Ethanol | Polar Protic | 2 - 5 |
| Acetonitrile | Polar Aprotic | 1 - 3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dichloromethane (DCM) | Non-polar | < 1 |
| Ethyl Acetate | Moderately Polar | 1 - 2 |
Experimental Protocols for Solubility Determination
To obtain accurate solubility data, standardized experimental protocols should be followed.
This method determines the equilibrium solubility of a compound in a given solvent.[12][13]
Protocol:
-
Preparation : Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial. The presence of undissolved solid is necessary to ensure saturation.[13]
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13][14]
-
Sample Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm filter or centrifuge at high speed.
-
Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Calculation : Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution (typically DMSO) upon dilution into an aqueous buffer.[6]
Protocol:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Precipitation Monitoring : Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours). The formation of precipitate can be detected by turbidimetry (measuring light scattering) using a plate reader.[6]
-
Endpoint Determination : The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Visualization of Solubility Determination Workflow
Caption: A general workflow for the experimental determination of solubility.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[15][16] Forced degradation studies are performed to understand the intrinsic stability of the molecule under various stress conditions.[17]
Potential Degradation Pathways
-
Hydrolysis : The oxazole ring can be susceptible to hydrolytic ring-opening, particularly under acidic or basic conditions.[18][19] The carbothioamide group may also hydrolyze to the corresponding amide, although this is generally slower than amide hydrolysis.
-
Oxidation : The sulfur atom in the carbothioamide group is susceptible to oxidation.
-
Photodegradation : Aromatic heterocyclic systems can be sensitive to light, leading to photochemical reactions.[16]
-
Thermal Degradation : Exposure to high temperatures can induce decomposition.
Forced Degradation Study Design
A forced degradation study deliberately exposes the compound to harsh conditions to accelerate decomposition.[17][20]
Summary of Forced Degradation Conditions (Hypothetical)
| Condition | Reagent/Parameters | Potential Outcome |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Ring opening of oxazole, hydrolysis of thioamide |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Ring opening of oxazole, potential thioamide hydrolysis |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Oxidation of sulfur atom |
| Thermal Degradation | Solid state, 80°C, 48h | Decomposition |
| Photostability | Solid state & solution, ICH Q1B conditions | Formation of photoproducts |
Experimental Protocol for Forced Degradation Studies
Protocol:
-
Sample Preparation : Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water). For solid-state studies, use the pure compound.
-
Stress Application : Expose the samples to the stress conditions as outlined in the table above (and in ICH guidelines Q1A/Q1B).[16] Include a control sample stored under normal conditions.
-
Sample Neutralization : After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis : Analyze all stressed samples and the control using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.[15] A photodiode array (PDA) detector is useful for assessing peak purity.
-
Characterization : If significant degradation is observed, collect the degradation products and characterize their structures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[17]
Visualization of Forced Degradation Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Oxazole | 288-42-6 [chemicalbook.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects on the thioamide rotational barrier: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. acdlabs.com [acdlabs.com]
- 18. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Theoretical Investigation of Oxazole-4-carbothioamide Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for understanding the reactivity of Oxazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging computational chemistry methods, we can elucidate its electronic structure, predict its reactivity patterns, and guide the rational design of novel therapeutic agents.
Introduction to this compound
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a carbothioamide group at the 4-position introduces a versatile functional group that can participate in various chemical transformations and biological interactions. The thioamide functional group is an important isostere of the amide bond in medicinal chemistry, offering altered electronic and steric properties that can enhance metabolic stability and receptor binding affinity.[4]
This guide will delve into the theoretical underpinnings of this compound's reactivity, focusing on computational approaches to predict its behavior in chemical reactions and biological systems.
Theoretical Methodology: A Computational Approach
The reactivity and electronic properties of this compound can be effectively investigated using quantum chemical calculations, primarily Density Functional Theory (DFT).[1][5] DFT provides a good balance between computational cost and accuracy for molecules of this size.
Computational Workflow
A typical computational workflow for the theoretical investigation of this compound is outlined below. This process allows for a systematic analysis of the molecule's properties.
Caption: Computational workflow for the theoretical investigation of this compound.
Experimental Protocols
Protocol 2.2.1: Density Functional Theory (DFT) Calculations
-
Structure Preparation: The 2D structure of this compound is drawn using a molecular editor and imported into a computational chemistry software package (e.g., Gaussian, ORCA).
-
Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a 6-311++G(d,p) basis set.[5][6]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to obtain various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential, and atomic charges.[1]
Reactivity Analysis of this compound
The reactivity of this compound is governed by the interplay of the electron-deficient oxazole ring and the nucleophilic/electrophilic nature of the carbothioamide group.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1][5]
Caption: Frontier Molecular Orbitals and their role in reactivity.
Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative Data)
| Parameter | Value | Interpretation |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | Indicates good kinetic stability, but reactive enough for biological interactions. |
| Dipole Moment (μ) | 3.5 D | A significant dipole moment suggests polar interactions are important. |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.8 eV | Energy released upon gaining an electron. |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be obtained from DFT calculations as described in Protocol 2.2.1.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). For this compound, the sulfur and nitrogen atoms of the carbothioamide group, as well as the oxygen and nitrogen of the oxazole ring, are expected to be nucleophilic centers. The carbon atom of the C=S group is a likely electrophilic site.
Tautomerism of the Carbothioamide Group
The carbothioamide group can exist in tautomeric forms, primarily the thione and thiol forms. The relative stability of these tautomers can be assessed computationally by comparing their optimized energies.[5] The equilibrium between these forms can significantly influence the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor.
Caption: Tautomeric equilibrium of the carbothioamide group.
Reactivity of the Oxazole Ring
The oxazole ring in this compound can participate in various reactions:
-
Electrophilic Aromatic Substitution: Generally, the C5 position of the oxazole ring is most susceptible to electrophilic attack.
-
Nucleophilic Aromatic Substitution: This is more likely to occur if there is a good leaving group on the ring, particularly at the C2 position.
-
Diels-Alder Reactions: The oxazole ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles.[1][7][8][9] This reactivity can be modulated by protonation or Lewis acid coordination to the oxazole nitrogen, which lowers the LUMO energy of the diene.[1][7]
Biological Relevance and Drug Development
Oxazole derivatives have shown promise as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.[10] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[11][12][13][14]
The PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway and a hypothetical point of inhibition by an this compound derivative.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.
Molecular Docking
To investigate the potential of this compound derivatives as inhibitors of specific protein targets, such as PI3K, molecular docking simulations can be performed. This computational technique predicts the preferred binding orientation of a ligand within the active site of a protein and estimates the binding affinity.
Protocol 4.2.1: Molecular Docking
-
Receptor Preparation: The 3D structure of the target protein (e.g., PI3K) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the this compound derivative is generated and its geometry is optimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the defined active site of the receptor.
-
Analysis: The resulting binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking score is used to estimate binding affinity.
Table 2: Illustrative Molecular Docking Results of an this compound Derivative against PI3Kα
| Parameter | Value | Interpretation |
| Docking Score | -8.5 kcal/mol | A strong negative value suggests favorable binding. |
| Key Interactions | Hydrogen bonds with VAL851, LYS802 | Indicates specific interactions that stabilize the ligand-protein complex. |
| Interacting Residues | TYR836, ILE800, ILE932 | Highlights the amino acids in the binding pocket that are in close contact with the ligand. |
Note: This data is hypothetical and for illustrative purposes. Actual results would be obtained from a molecular docking simulation.
Synthesis and Characterization
While a specific protocol for this compound is not widely reported, a general synthesis can be adapted from established methods for 2,5-disubstituted oxazoles and the preparation of carbothioamides.[15][16][17][18][19][20]
Proposed Synthetic Protocol
A plausible synthetic route could involve the formation of an oxazole-4-carboxamide followed by thionation. A more direct approach might involve the reaction of a suitable precursor with a thiocarbamoylating agent. A generalized protocol for the synthesis of a related oxazole derivative is provided below.[2]
Protocol 5.1.1: Synthesis of 2,5-disubstituted-oxazole-4-carboxamides
-
Activation of Carboxylic Acid: To a solution of a 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: To the activated carboxylic acid solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound (Illustrative)
| Technique | Expected Data |
| 1H NMR (DMSO-d6) | δ 9.5-10.0 (br s, 2H, -CSNH2), δ 8.5-8.7 (s, 1H, H-2), δ 8.2-8.4 (s, 1H, H-5) |
| 13C NMR (DMSO-d6) | δ 180-185 (C=S), δ 150-155 (C-2), δ 140-145 (C-4), δ 125-130 (C-5) |
| IR (KBr, cm-1) | 3300-3100 (N-H stretch), 1620-1580 (C=N stretch), 1500-1400 (C=S stretch) |
| Mass Spec (ESI+) | m/z [M+H]+ |
Note: This data is predictive and based on the analysis of similar structures.
Conclusion
The theoretical investigation of this compound provides valuable insights into its electronic structure, reactivity, and potential as a bioactive molecule. Computational methods such as DFT and molecular docking are powerful tools for guiding the synthesis and development of novel oxazole-based therapeutic agents. The interplay between the oxazole ring and the carbothioamide functionality creates a unique chemical entity with diverse potential for chemical modification and biological activity, warranting further experimental exploration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms [acgpubs.org]
- 7. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 19. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vitro assays relevant to the study of oxazole derivatives, including compounds structurally related to Oxazole-4-carbothioamide. The provided protocols are foundational and can be adapted for specific oxazole-based compounds.
Introduction
Oxazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2][3] These derivatives have demonstrated a wide spectrum of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] The oxazole scaffold serves as a versatile building block in drug discovery, allowing for the synthesis of large libraries of compounds for biological screening.[5] This document outlines key in vitro assays to evaluate the biological activity of oxazole derivatives.
Data Presentation: Quantitative Analysis of Oxazole Derivatives
The inhibitory and cytotoxic potential of various oxazole derivatives from several studies are summarized below. This data provides a comparative reference for newly synthesized compounds.
Table 1: Anticancer Activity of Selected Oxazole Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 75 | KB | IC50 | 0.82 µM | [1] |
| 75 | A498 | IC50 | 3.0 µM | [1] |
| 1k | DLD-1 (colorectal) | EC50 | 270 nM | [6] |
| 1k | DLD-1 (colorectal) | GI50 | 229 nM | [6] |
| 4o | MCF-7 | IC50 | 2.02 µM | [7] |
| 4r | MCF-7 | IC50 | 4.99 µM | [7] |
Table 2: Antimicrobial Activity of Selected Oxazole Derivatives
| Compound ID | Microbial Strain | Activity Metric | Value | Reference |
| 13a | E. coli | Zone of Inhibition | 20 mm | [1] |
| 6c | Botrytis cinereal | Inhibition Rate | 62.06-66.47% at 50 mg/L | [8] |
| 6f | Botrytis cinereal | Inhibition Rate | 62.06-66.47% at 50 mg/L | [8] |
| 6c | Rhizoctonia solani | Inhibition Rate | 79.12% at 50 mg/L | [8] |
| 6f | Rhizoctonia solani | Inhibition Rate | 66.77% at 50 mg/L | [8] |
Table 3: Enzyme Inhibition by Selected Oxazole Derivatives
| Compound ID | Enzyme Target | Activity Metric | Value | Reference |
| 4b | hAC (human acid ceramidase) | IC50 | 79 nM | [9] |
| 4c | hAC (human acid ceramidase) | IC50 | 33 nM | [9] |
| M18 | DPP-IV | IC50 | 13.14 ± 0.49 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of oxazole derivatives on cancer cell lines.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A498, KB)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxazole derivative in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of oxazole derivatives on a specific enzyme. The example below is adapted for a kinase assay.
Principle: The inhibition of enzyme activity is measured by monitoring the consumption of a substrate or the formation of a product. For kinases, this often involves measuring the amount of ATP consumed.
Materials:
-
Purified enzyme (e.g., a specific kinase)
-
Substrate for the enzyme
-
ATP
-
This compound derivative stock solution (in DMSO)
-
Assay buffer
-
Detection reagent (e.g., luminescent kinase assay kit)
-
384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and ATP in the assay buffer.
-
Compound Dispensing: Dispense the oxazole derivative at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the enzyme solution to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate and ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: Add the detection reagent, which measures the amount of remaining ATP (luminescence is inversely proportional to kinase activity).
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Oxazole-4-carbothioamide in Antimicrobial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a carbothioamide group at the 4-position of the oxazole ring presents a novel chemical entity, Oxazole-4-carbothioamide, with potential for development as a new class of antimicrobial agents. The thioamide functionality is known to be a bioisostere of the amide group and can offer unique pharmacological properties, including enhanced metabolic stability and target interactions. While specific data on the antimicrobial activity of this compound is not extensively available in the current literature, this document provides a comprehensive guide to its potential applications in antimicrobial drug discovery based on the known activities of structurally related oxazole and thioamide compounds. These notes and protocols are intended to serve as a foundational resource for researchers initiating studies on this promising compound.
Synthesis of this compound Derivatives
The synthesis of this compound can be approached through several synthetic routes, often starting from more readily available oxazole-4-carboxylic acid or its corresponding ester. A plausible synthetic strategy involves the conversion of the carboxylic acid to an amide, followed by thionation. Alternatively, direct synthesis from appropriate precursors may be possible. The following is a generalized protocol for the synthesis of a substituted this compound, which can be adapted based on the specific target derivative.
General Synthetic Protocol: Thionation of Oxazole-4-carboxamide
This protocol describes the conversion of an oxazole-4-carboxamide to its corresponding carbothioamide using a thionating agent like Lawesson's reagent.
Materials:
-
Substituted Oxazole-4-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask dried under an inert atmosphere, dissolve the starting Oxazole-4-carboxamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5-1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[2]
Antimicrobial Activity Screening
The evaluation of the antimicrobial potential of novel compounds like this compound is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine the compound's efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity of Related Oxazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound |
| Oxazole Derivatives | Staphylococcus aureus | 3.125 - 56.2 | Ampicillin, Ciprofloxacin |
| Bacillus subtilis | 3.125 - 56.2 | Ampicillin | |
| Escherichia coli | 28.1 - >100 | Ampicillin, Ciprofloxacin | |
| Pseudomonas aeruginosa | 14 - >100 | Ciprofloxacin | |
| Candida albicans | 14 - 50 | Fluconazole |
Note: The MIC values are presented as a range based on data from various sources on different oxazole derivatives and are for illustrative purposes only.[3][4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the standardized broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivative
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing only broth and inoculum (no compound).
-
Negative Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for antimicrobial drug discovery with this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Putative mechanisms of antimicrobial action for oxazole derivatives.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues | MDPI [mdpi.com]
Application Notes and Protocols: Oxazole-4-carbothioamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of oxazole-4-carbothioamide, a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, outlines key applications, and provides detailed experimental protocols for its preparation and subsequent transformations.
Introduction
The oxazole scaffold is a privileged five-membered heterocyclic ring containing one oxygen and one nitrogen atom. It is a core structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a carbothioamide group at the 4-position of the oxazole ring furnishes this compound, a building block that combines the desirable electronic and structural features of the oxazole core with the unique reactivity of the thioamide functional group. Thioamides are valuable intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing heterocycles, most notably thiazoles.
Synthesis of this compound
While direct literature on the synthesis of this compound is limited, a robust synthetic route can be proposed based on well-established organic transformations. The synthesis commences with the formation of an oxazole-4-carboxamide precursor, followed by a thionation reaction.
Part 1: Synthesis of Oxazole-4-carboxamide (Precursor)
A common and effective method for the synthesis of substituted oxazoles is the reaction of an α-haloketone with an amide. For the synthesis of an unsubstituted oxazole-4-carboxamide at the 2 and 5 positions, a suitable starting material would be ethyl 2-chloroacetoacetate and formamide. However, for the purpose of illustrating a more general and adaptable protocol, we will describe the synthesis of a 2,5-disubstituted oxazole-4-carboxylate, which can then be converted to the primary amide. A recently reported method for the synthesis of 2,5-disubstituted oxazole-4-carboxylates involves the reaction of N,1,1-tricarbonylated propargylamines with a base. This method offers the advantage of introducing diversity at the 2- and 5-positions of the oxazole ring.
Experimental Protocol: Synthesis of Ethyl 2-aryl-5-alkyl-oxazole-4-carboxylate
This protocol is adapted from the synthesis of ethyl 2-(4-methylphenyl)-5-(phenylmethyl)oxazole-4-carboxylate, which was obtained in a high yield.[1]
Materials:
-
Substituted N,1,1-tricarbonylated propargylamine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1.6 M n-Butyllithium in hexane (1.0 equiv)
-
Acetic acid
Procedure:
-
Dissolve the N,1,1-tricarbonylated propargylamine (0.35 mmol) in anhydrous THF (3 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.6 M n-butyllithium in hexane (0.23 mL, 0.35 mmol) to the reaction mixture.
-
Stir the mixture at -78 °C for 5 minutes.
-
Quench the reaction by adding acetic acid (0.1 mL).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 70:30) to afford the desired ethyl 2,5-disubstituted-oxazole-4-carboxylate.
Quantitative Data:
| Product | Yield |
| Ethyl 2-(4-methylphenyl)-5-(phenylmethyl)oxazole-4-carboxylate | 82% |
Conversion to Oxazole-4-carboxamide:
The resulting ester can be converted to the primary amide, oxazole-4-carboxamide, through a standard amidation procedure.
Materials:
-
Ethyl 2,5-disubstituted-oxazole-4-carboxylate
-
Ammonia (7N solution in methanol)
-
Sealed tube
Procedure:
-
Place the ethyl oxazole-4-carboxylate in a sealed tube.
-
Add a solution of 7N ammonia in methanol.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude oxazole-4-carboxamide.
-
Purify the product by recrystallization or column chromatography.
Part 2: Thionation of Oxazole-4-carboxamide
The conversion of the oxazole-4-carboxamide to the target molecule, this compound, can be achieved using a thionating agent such as Lawesson's reagent. Lawesson's reagent is a mild and efficient reagent for the conversion of amides to thioamides.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Oxazole-4-carboxamide (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of oxazole-4-carboxamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data for Thionation of Amides:
While specific data for the thionation of oxazole-4-carboxamide is not available, the thionation of various amides using Lawesson's reagent typically proceeds in good to excellent yields.
| Amide Substrate | Thionating Agent | Yield of Thioamide |
| Various amides | Lawesson's Reagent | Good to excellent |
Applications of this compound in Organic Synthesis
This compound is a promising building block for the synthesis of more complex heterocyclic systems, particularly those containing a thiazole ring. The thioamide functionality is a key precursor for the renowned Hantzsch thiazole synthesis.
Application 1: Synthesis of 4-(Thiazol-4-yl)oxazole Derivatives
The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone to form a thiazole ring.[3][4][5] This reaction provides a straightforward route to synthesize 4-(thiazol-4-yl)oxazole derivatives, which are of interest in medicinal chemistry due to the presence of two biologically active heterocyclic motifs.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
This compound (1.0 equiv)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 equiv)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the this compound (5.0 mmol) and the α-haloketone (5.0 mmol) in ethanol or methanol (5 mL) in a round-bottom flask.
-
Heat the mixture to reflux with stirring for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.[3]
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization.
Quantitative Data for Hantzsch Thiazole Synthesis:
The Hantzsch thiazole synthesis is known for its high yields.[3]
| Thioamide Substrate | α-Haloketone Substrate | Yield of Thiazole |
| Thiourea | 2-Bromoacetophenone | High |
| Thiobenzamide | α-haloketones | Good to excellent |
Visualizations
References
Application Notes and Protocols for High-Throughput Screening of Oxazole-4-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-4-carbothioamide derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of such compounds to identify potential therapeutic leads.[3] This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives, focusing on a biochemical kinase inhibition assay as a primary screening method. The protocols and data presented herein are representative and can be adapted for screening against various targets.
Data Presentation: Screening of a Hypothetical this compound Library
The following table summarizes the results of a hypothetical high-throughput screen of a library of this compound derivatives against a target kinase (e.g., a mitogen-activated protein kinase, MAPK). The data is presented to allow for easy comparison of the potency and selectivity of the compounds.
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Percent Inhibition at 10 µM | Z'-factor |
| OXC-001 | Kinase A | ADP-Glo™ | 1.2 | 85% | 0.85 |
| OXC-002 | Kinase A | ADP-Glo™ | > 50 | 5% | 0.85 |
| OXC-003 | Kinase A | ADP-Glo™ | 7.8 | 62% | 0.85 |
| OXC-004 | Kinase A | ADP-Glo™ | 0.5 | 92% | 0.85 |
| OXC-005 | Kinase A | ADP-Glo™ | 25.6 | 21% | 0.85 |
| Staurosporine (Control) | Kinase A | ADP-Glo™ | 0.01 | 99% | 0.85 |
Signaling Pathway and Experimental Workflow
A generic kinase signaling pathway is depicted below, illustrating a common mechanism through which extracellular signals are transduced to elicit a cellular response. Many oxazole derivatives have been investigated as inhibitors of various kinases within such pathways.[2] The subsequent diagram outlines the experimental workflow for the high-throughput screening protocol detailed in this document.
Generic Kinase Signaling Pathway
HTS Experimental Workflow
Experimental Protocols
High-Throughput Screening for Kinase Inhibitors using ADP-Glo™ Assay
This protocol describes a luminescence-based assay to screen for inhibitors of a target kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[3]
Materials and Reagents:
-
Purified target kinase
-
Kinase-specific substrate
-
This compound derivative library (dissolved in DMSO)
-
Staurosporine or other known kinase inhibitor (positive control)
-
DMSO (negative control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Acoustic dispenser or pin tool for compound transfer
-
Robotic liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each this compound derivative from the library stock plates to the wells of a 384-well assay plate.
-
In designated control wells, transfer 50 nL of the positive control (e.g., staurosporine) and negative control (DMSO).
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the target kinase in kinase buffer.
-
Using a robotic liquid handler, dispense 5 µL of the 2X kinase solution into each well of the assay plate.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of ATP and the kinase-specific substrate in kinase buffer.
-
To initiate the kinase reaction, dispense 5 µL of the 2X ATP/substrate solution into all wells.
-
Mix the plate and incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal of each well using a plate reader.
-
Data Analysis:
-
Percent Inhibition Calculation:
-
The percentage of kinase inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min)) where:
-
RLU_compound is the relative luminescence units from the compound well.
-
RLU_min is the average RLU from the positive control wells (maximum inhibition).
-
RLU_max is the average RLU from the negative control wells (no inhibition).
-
-
-
Hit Identification:
-
Primary hits are identified as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
-
IC50 Determination:
-
For confirmed hits, a dose-response curve is generated by testing a range of compound concentrations.
-
The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a four-parameter logistic model.
-
-
Assay Quality Control:
-
The Z'-factor is calculated to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z'-factor = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where:
-
SD_max and SD_min are the standard deviations of the high and low signals, respectively.
-
Mean_max and Mean_min are the means of the high and low signals, respectively.
-
-
Note: This protocol is a general guideline and may require optimization for specific kinases and compound libraries. It is crucial to determine the optimal enzyme concentration, ATP concentration, and incubation times for each new assay.
References
Application Notes and Protocols for Oxazole-4-Carbothioamide in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of oxazole-4-carbothioamide derivatives as potential anti-inflammatory agents. The information compiled herein, including detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and workflows, is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. The introduction of a carbothioamide group at the 4-position of the oxazole ring presents an interesting avenue for the development of novel anti-inflammatory agents. This functional group can participate in various interactions with biological targets, potentially enhancing potency and selectivity. This document outlines the synthesis of these compounds and the methodologies to assess their efficacy against key targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Data Presentation: Anti-inflammatory Activity of Oxazole Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various oxazole and related heterocyclic derivatives, providing a comparative reference for newly synthesized compounds.
Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of Oxazole and Related Derivatives
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Oxadiazole 8b | COX-2 | 0.04 | 337.5 | [1] |
| Oxadiazole 8a | COX-2 | 0.14 | 60.71 | [1] |
| Benzimidazole 5g | COX-2 | 8.00 | - | [2] |
| Benzimidazole 5o | COX-2 | 11.4 | - | [2] |
| Benzimidazole 5q | COX-2 | 13.7 | - | [2] |
| Linoleyl Hydroxamic Acid | 5-LOX | 7 | - | [3] |
| Linoleyl Hydroxamic Acid | 12-LOX | 0.6 | - | [3] |
| Linoleyl Hydroxamic Acid | 15-LOX | 0.02 | - | [3] |
| Carbothioamide 3h | 15-LOX | 0.14 ± 0.01 | - | [4] |
| Carbothioamide 3c | 15-LOX | 0.16 ± 0.01 | - | [4] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Oxadiazole Derivatives in LPS-Stimulated RAW264.7 Macrophages
| Compound ID | Cytokine | IC₅₀ (µM) | Reference |
| Oxadiazole OPD | Nitric Oxide | 17.30 ± 2.88 | [5] |
| Oxadiazole OSD | Nitric Oxide | 439.37 ± 20.30 | [5] |
| Oxadiazole OPD | Reactive Oxygen Species | 53.85 ± 9.39 | [5] |
| Oxadiazole OSD | Reactive Oxygen Species | 501.50 ± 112.75 | [5] |
Table 3: In Vivo Anti-inflammatory Activity of Oxazole and Oxadiazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (h) | Reference |
| Oxadiazole OSD | 100 | 60 | 3 | [5] |
| Oxadiazole OPD | 100 | 32.5 | 3 | [5] |
| Oxadiazole-Sulfonamide 4g | 10 | > Indomethacin | 3 | [6] |
| Oxadiazole-Sulfonamide 4b | 10 | > Indomethacin | 3 | [6] |
| Benzimidazole 5g | 20 | 74.17 ± 1.28 | 3 | [2] |
| Oxadiazole Derivative A1 | - | Maximum Activity | - | [7] |
Experimental Protocols
Synthesis of 2-Aryl-oxazole-4-carbothioamide
This protocol describes a general two-step synthesis of a 2-aryl-oxazole-4-carbothioamide, starting from a 2-aryl-oxazole-4-carbonitrile.
Step 1: Synthesis of 2-Aryl-oxazole-4-carbonitrile
A common method for the synthesis of 2,4-disubstituted oxazoles involves the condensation and cyclization of an α-haloketone with an amide. For the synthesis of a 2-aryl-oxazole-4-carbonitrile, a suitable starting material would be an α-bromo-α-cyano ketone, which can be reacted with an arylamide.
Step 2: Thionation of 2-Aryl-oxazole-4-carbonitrile to 2-Aryl-oxazole-4-carbothioamide
The conversion of a nitrile to a primary thioamide can be achieved using various thionating agents. A widely used and effective method involves the use of Lawesson's reagent.
Materials and Reagents:
-
2-Aryl-oxazole-4-carbonitrile
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the 2-aryl-oxazole-4-carbonitrile (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.55 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude thioamide by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 2-aryl-oxazole-4-carbothioamide.
Biological Assays
1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This colorimetric assay measures the peroxidase component of COX enzymes.
Materials and Reagents:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
Test compounds and reference inhibitor (e.g., celecoxib, indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.
-
Add the test compound or reference inhibitor to the designated wells and a vehicle control to the control wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD and monitor the absorbance at 590 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the activity of 5-LOX by detecting the formation of its products.
Materials and Reagents:
-
5-LOX enzyme (human recombinant or from a natural source)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂ and ATP)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., zileuton)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor.
-
In a 96-well plate, add the assay buffer and the 5-LOX enzyme.
-
Add the test compound or reference inhibitor and pre-incubate for a defined period.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Measure the change in absorbance at 234 nm (for hydroperoxide formation) or fluorescence, depending on the specific assay kit, over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
3. TNF-α and IL-6 Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay quantifies the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ values.
4. In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7]
Materials and Reagents:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Visualizations
Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways targeted by this compound derivatives.
Caption: Inhibition of COX and 5-LOX pathways by this compound derivatives.
References
- 1. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researcherslinks.com [researcherslinks.com]
- 7. jddtonline.info [jddtonline.info]
Application Notes and Protocols for Cell-Based Evaluation of Oxazole-4-carbothioamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Oxazole-4-carbothioamide derivatives, in particular, are of growing interest for their potential as cytotoxic agents.[3][4] This document provides detailed application notes and standardized protocols for evaluating the cytotoxicity of this compound class using common cell-based assays.
These protocols will guide researchers in determining the cytotoxic effects of their synthesized this compound derivatives, elucidating the mechanism of cell death, and gathering quantitative data to establish structure-activity relationships (SAR). The primary assays covered are the MTT assay for cell viability, the Annexin V/PI assay for apoptosis detection, and the LDH assay for cytotoxicity assessment based on membrane integrity.
Data Presentation: Cytotoxicity of Heterocyclic Compounds
The following tables summarize the cytotoxic activity (IC50 values) of various oxazole and related heterocyclic derivatives against several cancer cell lines. This data is provided for illustrative purposes to indicate the potential efficacy of such compounds.
Table 1: Cytotoxicity (IC50, µM) of Selected Oxazole and Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazole Derivative 1 | PC-3 (Prostate) | 0.0030 | [2] |
| Oxazole Derivative 2 | A431 (Epidermoid) | 0.0026 | [2] |
| Oxadiazole Derivative A | MCF-7 (Breast) | 1.1 | [5] |
| Oxadiazole Derivative B | HepG2 (Liver) | 1.4 | [5] |
| Oxadiazole Derivative C | HCT-116 (Colon) | 2.6 | [5] |
| Benzoxazole Derivative X | LNCaP (Prostate) | 0.03 | [6] |
| Benzoxazole Derivative Y | PC3 (Prostate) | 0.08 | [6] |
Table 2: Cytotoxicity (IC50, µM) of Carbothioamide and Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Carbothioamide 28 | DU-145 (Prostate) | 1 | [4] |
| Carbothioamide 29 | DU-145 (Prostate) | 1 | [4] |
| Carbothioamide 4o | MCF-7 (Breast) | 2.02 (µM) | [3] |
| Carbothioamide 4r | MCF-7 (Breast) | 4.99 (µM) | [3] |
Experimental Workflow
A systematic approach to evaluating the cytotoxicity of this compound derivatives is crucial. The following workflow outlines the recommended experimental progression.
Caption: A general experimental workflow for the cytotoxic evaluation of novel compounds.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Selected cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][11]
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.[11] Treat the cells with the this compound derivatives at their IC50 concentrations for 24 hours. Include untreated and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 670 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12] Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity and cytotoxicity.[2][4]
Materials:
-
96-well plates
-
LDH Cytotoxicity Assay Kit
-
Triton X-100 (for positive control)
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound derivatives as described for the MTT assay.
-
Controls: Prepare the following controls:[13]
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer, e.g., Triton X-100)
-
Background control (medium only)
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[2] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[2]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Putative Signaling Pathway for Oxazole-Induced Apoptosis
Based on studies of related heterocyclic compounds, this compound derivatives are hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[13] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: The intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents | AVESİS [avesis.gazi.edu.tr]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 13. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxazole-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the agrochemical applications of several key oxazole-based compounds. The information is tailored for professionals in research and development, offering insights into the mechanism of action, quantitative efficacy, and experimental protocols for herbicides, fungicides, and insecticides derived from the oxazole scaffold.
Herbicidal Applications
Oxazole-based compounds have been successfully developed as herbicides, primarily targeting essential biochemical pathways in weeds. Key examples include oxadiazon and isoxaben.
Oxadiazon
Oxadiazon is a selective, pre-emergent herbicide used for the control of annual grasses and broadleaf weeds in a variety of settings, including turf, ornamentals, and some crops.[1]
Mechanism of Action: Oxadiazon's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.[2][3] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, auto-oxidizes to form protoporphyrin IX. This accumulation results in the generation of reactive oxygen species, causing rapid lipid peroxidation of cell membranes and ultimately leading to cell death.[4]
Signaling Pathway for Oxadiazon's Mode of Action:
Caption: Mode of action of Oxadiazon via PPO inhibition.
Isoxaben
Isoxaben is a pre-emergent selective herbicide effective against broadleaf weeds.[5] It is known for its long residual activity in the soil.
Mechanism of Action: Isoxaben acts by inhibiting cellulose biosynthesis in susceptible plants.[5][6] Cellulose is a critical component of the plant cell wall, providing structural integrity. By disrupting its synthesis, isoxaben prevents the proper formation of cell walls in developing weeds, leading to a cessation of growth and eventual death, particularly during germination.[7]
Signaling Pathway for Isoxaben's Mode of Action:
Caption: Mode of action of Isoxaben via cellulose biosynthesis inhibition.
Fungicidal Applications
Oxazole derivatives have also been developed into effective fungicides, with famoxadone being a prominent example.
Famoxadone
Famoxadone is a broad-spectrum fungicide belonging to the quinone outside inhibitor (QoI) class. It is effective against a range of fungal pathogens, including those causing downy mildew and late blight.[8]
Mechanism of Action: Famoxadone inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[9][10][11] This blockage disrupts the transfer of electrons, thereby inhibiting ATP synthesis and leading to the cessation of fungal growth and spore germination.[8]
Signaling Pathway for Famoxadone's Mode of Action:
Caption: Mode of action of Famoxadone via mitochondrial respiration inhibition.
Insecticidal Applications
The versatility of the oxazole core has also led to the development of insecticides with novel modes of action, such as etoxazole and oxazosulfyl.
Etoxazole
Etoxazole is an acaricide and insecticide that primarily targets mites and some insect species. It is particularly effective against the egg and larval stages.
Mechanism of Action: Etoxazole acts as a chitin biosynthesis inhibitor.[12][13] Chitin is a crucial component of the insect exoskeleton. By inhibiting its synthesis, etoxazole disrupts the molting process, leading to mortality, especially in immature stages.
Logical Relationship for Etoxazole's Mode of Action:
Caption: Logical relationship of Etoxazole's insecticidal action.
Oxazosulfyl
Oxazosulfyl is a novel insecticide with a broad spectrum of activity against various insect pests.
Mechanism of Action: Oxazosulfyl targets the insect's nervous system by acting as a state-dependent blocker of voltage-gated sodium channels. It specifically binds to and stabilizes the slow-inactivated state of these channels, leading to the inhibition of sodium currents. This disruption of nerve signaling results in paralysis and death of the insect.[14][15]
Experimental Workflow for Oxazosulfyl's Mode of Action Analysis:
Caption: Experimental workflow for analyzing Oxazosulfyl's mode of action.
Quantitative Data Summary
The following tables summarize the biological activity of selected oxazole-based agrochemicals. Note: The values presented are indicative and can vary depending on the specific experimental conditions, target species, and life stage.
Table 1: Herbicidal Activity of Oxazole-Based Compounds
| Compound | Target Weed | Bioassay Type | Endpoint | Value | Reference |
| Oxadiazon | White sweet clover, Dandelion | Field | % Control | < 60% at 9 MAT | [7] |
| Isoxaben | Buckhorn plantain, Dandelion | Field | % Control | > 90% at 4 MAT | [7] |
| Isoxaben | Bean callus | In vitro | I50 (Dry Weight) | ~10 nM | [16] |
Table 2: Fungicidal Activity of Oxazole-Based Compounds
| Compound | Target Fungus | Bioassay Type | Endpoint | Value (µg/mL) | Reference |
| Famoxadone | Alternaria alternata | Mycelial Growth | EC50 | 0.089 ± 0.020 | [17] |
| Famoxadone | Alternaria arborescens | Mycelial Growth | EC50 | 0.101 ± 0.032 | [17] |
Table 3: Insecticidal/Acaricidal Activity of Oxazole-Based Compounds
| Compound | Target Pest | Bioassay Type | Endpoint | Value (mg/L) | Reference |
| Etoxazole | Tetranychus cinnabarinus (eggs) | Lab | LC50 | 0.0089 | [18] |
| Etoxazole analog 2 | Tetranychus cinnabarinus (eggs) | Lab | LC50 | 0.0003 | [18] |
| Etoxazole analog 11 | Tetranychus cinnabarinus (eggs) | Lab | LC50 | 0.0002 | [18] |
| Oxadiazole derivative 7 | Culex pipiens (larvae) | Lab | LC50 | 14.33 | [19] |
| Oxadiazole derivative 8 | Culex pipiens (larvae) | Lab | LC50 | 15.85 | [19] |
Experimental Protocols
Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is adapted for determining the inhibitory activity of compounds like oxadiazon on PPO.
1. Materials:
-
PPO enzyme extract (from a suitable plant or microbial source)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 5 mM DTT, 1 mM EDTA, 0.03% v/v Tween 80)
-
Test compound (e.g., oxadiazon) dissolved in DMSO
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add a small volume of the test compound dilution or DMSO (for control) to the respective wells.
-
Add the PPO enzyme extract to all wells except for the "no-enzyme" control.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time. The fluorescence is due to the formation of protoporphyrin IX.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellulose Biosynthesis Inhibition Bioassay
This protocol provides a general method to assess the effect of cellulose biosynthesis inhibitors like isoxaben.
1. Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana)
-
Growth medium (e.g., Murashige and Skoog)
-
Petri plates
-
Test compound (e.g., isoxaben) dissolved in a suitable solvent
-
Growth chamber with controlled light and temperature
2. Procedure:
-
Prepare growth medium containing a range of concentrations of the test compound. Include a solvent control.
-
Sterilize and sow the seeds on the surface of the solidified medium in the petri plates.
-
Place the plates in a growth chamber under appropriate conditions.
-
After a set period (e.g., 7-10 days), observe the germination and seedling growth.
-
Measure relevant parameters such as root length, hypocotyl length, and overall plant morphology.
-
The concentration of the inhibitor that causes a 50% reduction in a measured growth parameter (e.g., root length) can be determined as the EC50.
Protocol 3: Fungal Mycelial Growth Inhibition Assay
This protocol is a standard method to evaluate the efficacy of fungicides like famoxadone.
1. Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri plates
-
Test compound (e.g., famoxadone) dissolved in a suitable solvent
-
Sterile cork borer
2. Procedure:
-
Prepare PDA medium and amend it with various concentrations of the test compound. Pour the amended media into sterile petri plates.
-
From an actively growing fungal culture, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each petri plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the EC50 value, which is the concentration of the fungicide that inhibits 50% of the mycelial growth.[20]
Protocol 4: Chitin Synthase Inhibition Assay
This is a generalized protocol to assess the activity of chitin synthase inhibitors like etoxazole.
1. Materials:
-
Fungal cell extract containing chitin synthase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-N-acetylglucosamine (substrate)
-
Magnesium chloride (cofactor)
-
Test compound (e.g., etoxazole)
-
Assay system to detect chitin formation (e.g., using a chitin-binding probe like Wheat Germ Agglutinin conjugated to a reporter)
2. Procedure:
-
Prepare a crude enzyme extract from a fungal culture.
-
In a microplate, combine the reaction buffer, MgCl2, and the test compound at various concentrations.
-
Add the enzyme extract to the wells.
-
Initiate the reaction by adding the UDP-N-acetylglucosamine substrate.
-
Incubate the plate to allow for chitin synthesis.
-
Stop the reaction and quantify the amount of chitin produced using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Protocol 5: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockers
This protocol outlines the key steps for investigating the effects of compounds like oxazosulfyl on voltage-gated sodium channels.
1. Materials:
-
Cultured cells expressing the target sodium channel (e.g., insect neurons or a heterologous expression system)
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for making patch pipettes
-
Intracellular and extracellular recording solutions
-
Test compound (e.g., oxazosulfyl)
2. Procedure:
-
Prepare the cell culture for recording.
-
Fabricate patch pipettes with an appropriate resistance.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit sodium currents.
-
Record baseline sodium currents in the absence of the test compound.
-
Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Record the sodium currents in the presence of the compound to observe any changes in amplitude, kinetics, or voltage-dependence.
-
To assess state-dependence, vary the holding potential and the frequency of depolarizing pulses.
-
Analyze the data to determine the extent of channel block and its dependence on the channel state (resting, open, or inactivated).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. How to synthesize Oxazosulfyl_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. benchchem.com [benchchem.com]
- 6. CN107365279A - The synthesis technique of etoxazole - Google Patents [patents.google.com]
- 7. CN103396410A - Synthesis of pyridine famoxadone and its application as agricultural fungicide - Google Patents [patents.google.com]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. Screening method for cellulose biosynthesis inhibitors with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 11. Famoxadone (Ref: JE 874) [sitem.herts.ac.uk]
- 12. Famoxadone: the discovery and optimisation of a new agricultural fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of etoxazole against insects and acari in vegetables in China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellulose Biosynthesis Inhibitors: Comparative Effect on Bean Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives Containing a Sulfur Ether Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Anticancer Activity of Oxazole-4-carbothioamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1][2] Derivatives of oxazole have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of critical enzymes and signaling pathways involved in tumor growth and proliferation.[3] This document provides a detailed experimental framework for investigating the potential anticancer effects of a novel compound, Oxazole-4-carbothioamide. The following protocols are designed to assess its cytotoxicity, ability to induce apoptosis, and its impact on cell cycle progression in cancer cell lines.
Cell Viability and Cytotoxicity Assessment
A fundamental first step in evaluating a potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells.[4][5] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6]
MTT Cell Viability Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[7] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[7]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[8]
Data Presentation: Cell Viability
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
|---|---|---|
| MCF-7 | 48 | [Insert Value] |
| A549 | 48 | [Insert Value] |
| HT-29 | 48 | [Insert Value] |
Apoptosis Induction Analysis
To understand the mechanism of cell death induced by this compound, it is crucial to determine if it triggers apoptosis (programmed cell death).[9][10] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[11][12]
Annexin V-FITC/PI Apoptosis Assay Protocol
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 to 48 hours.[7] Include an untreated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells.[11] Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11] Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Data Presentation: Apoptosis Analysis
Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| this compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Cell Cycle Analysis
Investigating the effect of a compound on the cell cycle can reveal if it inhibits cell proliferation by arresting cells at specific phases.[13] Flow cytometry with propidium iodide (PI) staining is a common technique for analyzing DNA content and cell cycle distribution.[14]
Cell Cycle Analysis Protocol
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[15] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[15] RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
Table 3: Cell Cycle Distribution of Cancer Cells after Treatment
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| this compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Western Blot Analysis for Mechanistic Insights
To delve deeper into the molecular mechanism of action, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[16]
Western Blot Protocol
Objective: To investigate the effect of this compound on the expression of proteins related to apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) and cell cycle control (e.g., Cyclin D1, CDK4).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.[17][18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[19]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[16]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Protein Expression Levels
Table 4: Relative Protein Expression Levels after Treatment
| Target Protein | Control (Normalized Intensity) | This compound (Normalized Intensity) | Fold Change |
|---|---|---|---|
| Bcl-2 | 1.0 | [Insert Value] | [Insert Value] |
| Bax | 1.0 | [Insert Value] | [Insert Value] |
| Cleaved Caspase-3 | 1.0 | [Insert Value] | [Insert Value] |
| Cyclin D1 | 1.0 | [Insert Value] | [Insert Value] |
| CDK4 | 1.0 | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Hypothetical Signaling Pathway
Based on the known mechanisms of related oxadiazole derivatives, this compound might interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[20][21]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Oxazole Ring
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities. The ability to selectively functionalize the oxazole ring at its C2, C4, and C5 positions is crucial for the development of novel therapeutics and functional materials. This document provides detailed protocols and application notes for several key methods used to achieve the functionalization of the oxazole core.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds on the oxazole ring.[1] These methods typically involve the reaction of a metallated oxazole with an organic halide or triflate, or conversely, a halogenated oxazole with an organometallic reagent.[1] Common examples include the Suzuki-Miyaura, Negishi, Stille, and Sonogashira reactions.[1]
Suzuki-Miyaura Coupling of a 2-Bromooxazole with an Arylboronic Acid
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds due to the stability and low toxicity of the boronic acid reagents. This protocol details the coupling of a 2-bromooxazole with a generic arylboronic acid.
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling of a 2-bromooxazole.
Protocol:
-
To a dry Schlenk flask, add the 2-bromooxazole (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-oxazole.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 78 |
Direct C-H Bond Functionalization
Direct C-H bond activation has emerged as a more atom- and step-economical approach to functionalizing heterocycles, avoiding the pre-functionalization required for traditional cross-coupling reactions.[2][3] Palladium, rhodium, and copper catalysts are commonly employed for the direct arylation, alkenylation, and alkylation of oxazoles.[2][4][5]
Palladium-Catalyzed C5-Arylation of 2-Substituted Oxazoles
This protocol describes the direct arylation at the C5 position of a 2-substituted oxazole using a palladium catalyst. The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions.[3]
Reaction Pathway:
Caption: Simplified pathway for direct C-H arylation of an oxazole.
Protocol:
-
In a sealed tube, combine the 2-substituted oxazole (1.0 mmol), aryl bromide (1.5 mmol), palladium(II) acetate (0.05 mmol), a suitable ligand (e.g., P(o-tol)₃, 0.1 mmol), and a base (e.g., potassium carbonate, 2.0 mmol).
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF, 3 mL).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-substituted-5-aryl-oxazole.
Quantitative Data:
| Entry | 2-Substituted Oxazole | Aryl Halide | Ligand | Base | Yield (%) |
| 1 | 2-Phenyloxazole | 4-Bromotoluene | P(o-tol)₃ | K₂CO₃ | 75 |
| 2 | 2-Methyloxazole | 1-Bromo-4-fluorobenzene | CataCXium® A | Cs₂CO₃ | 68 |
| 3 | 2-Isopropyloxazole | 3-Bromoanisole | RuPhos | K₃PO₄ | 82 |
Functionalization via Lithiation and Trapping with Electrophiles
Deprotonation of the oxazole ring using strong bases, such as organolithium reagents, generates a nucleophilic lithiated intermediate that can react with a variety of electrophiles. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4, allowing for regioselective functionalization.[1] However, the choice of base and reaction conditions can influence this selectivity.[6][7]
Selective C2-Lithiation and Silylation of Oxazole
This protocol outlines the selective deprotonation at the C2 position of oxazole followed by quenching with an electrophile, in this case, trimethylsilyl chloride (TMSCl).
Experimental Workflow:
Caption: Workflow for C2-lithiation and electrophilic trapping of oxazole.
Protocol:
-
Dissolve oxazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a flame-dried, two-necked round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise to the solution.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the 2-lithiooxazole.
-
Add the electrophile, trimethylsilyl chloride (1.2 mmol), dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2-trimethylsilyloxazole.
Quantitative Data:
| Entry | Oxazole Derivative | Base | Electrophile | Yield (%) |
| 1 | Oxazole | n-BuLi | TMSCl | 88 |
| 2 | 4-Methyloxazole | LDA | CH₃I | 75 |
| 3 | 2-Phenyloxazole | n-BuLi | DMF | 65 (yield of aldehyde) |
Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a classic and reliable method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9] The reaction proceeds via a [3+2] cycloaddition mechanism.[8]
Synthesis of 5-Phenyloxazole from Benzaldehyde and TosMIC
This protocol provides a standard procedure for the synthesis of a 5-substituted oxazole using the van Leusen reaction.
Reaction Mechanism Overview:
Caption: Key steps in the van Leusen oxazole synthesis.
Protocol:
-
To a solution of benzaldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol) in methanol (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-phenyloxazole.
Quantitative Data:
| Entry | Aldehyde | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | K₂CO₃ | Methanol | 85 |
| 2 | 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | 90 |
| 3 | Cinnamaldehyde | t-BuOK | THF | 72 |
References
- 1. Cross-Coupling Reaction of Oxazoles: Ingenta Connect [ingentaconnect.com]
- 2. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 3. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles [mdpi.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Oxazole-4-carbothioamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of oxazole-4-carbothioamide. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The synthesis of this compound is typically not a one-pot reaction. The most prevalent and logical approach is a two-step process. The first step involves the synthesis of a stable intermediate, oxazole-4-carbonitrile. The second step is the subsequent conversion of the nitrile functional group into the desired primary carbothioamide (thioamide).
Q2: Which methods are recommended for the synthesis of the oxazole-4-carbonitrile intermediate?
A2: Several methods can be adapted to synthesize the oxazole-4-carbonitrile core. A notable method involves the copper(II)-mediated reaction of an acetophenone with a cyanide source, such as potassium ferricyanide, which can directly yield a 5-aryloxazole-4-carbonitrile.[1] Other classical methods like modified Robinson-Gabriel or Van Leusen syntheses can also be employed, provided the starting materials are chosen to facilitate the introduction of a cyano group or a precursor at the C4 position.[2][3]
Q3: What are the primary reagents used to convert the oxazole-4-carbonitrile to this compound?
A3: The conversion of a nitrile to a primary thioamide, a process known as thionation, can be achieved using several reagents. The most common are:
-
Hydrogen Sulfide (H₂S): Often used in combination with a base or a catalyst, such as an anion-exchange resin.[4][5]
-
Lawesson's Reagent (LR): A popular organosulfur compound for thionating carbonyls, which can also be applied to nitriles, sometimes with a Lewis acid catalyst.[6][7]
-
Phosphorus Pentasulfide (P₄S₁₀): A traditional and potent thionating agent.[8]
-
Sodium Hydrogen Sulfide (NaSH): A solid source of H₂S that can be easier to handle than the gas.[9][10]
Q4: Are there significant safety concerns with this synthesis?
A4: Yes. The thionation step requires careful handling of reagents. Hydrogen sulfide (H₂S) is a highly toxic, flammable, and foul-smelling gas.[4] Lawesson's Reagent is sensitive to moisture and can release H₂S upon contact with water.[6] All reactions involving these reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting and Synthesis Optimization
This guide addresses common issues encountered during the two-step synthesis of this compound.
Step 1: Synthesis of Oxazole-4-carbonitrile Intermediate
Q: My oxazole ring-forming reaction has a very low yield. What are the common causes?
A: Low yields in oxazole synthesis often stem from several factors. Systematically investigate the following:
-
Purity of Reagents and Solvents: Ensure all starting materials are pure and solvents are anhydrous, as many cyclodehydration steps are sensitive to moisture.[11]
-
Reaction Temperature: Oxazole syntheses can be highly sensitive to temperature. Too low, and the reaction may not proceed; too high, and it may lead to decomposition and tar formation.[11] Experiment with a range of temperatures to find the optimal condition.
-
Stoichiometry: Incorrect stoichiometry of the reactants or the cyclodehydrating agent can halt the reaction. Re-verify all measurements.
-
Choice of Cyclodehydrating Agent: For classical methods like the Robinson-Gabriel synthesis, the choice of acid catalyst (e.g., H₂SO₄, PPA, POCl₃) is critical and substrate-dependent.[3][12] If one agent fails, another may be more effective.
Q: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 4-cyano product?
A: Regiocontrol is dictated by the chosen synthetic route and starting materials.
-
Pre-functionalized Precursors: The most reliable strategy is to use starting materials that already contain the key atoms of the ring in the correct orientation. For example, in a copper-catalyzed reaction starting from acetophenone, the cyano group is directed to the C4 position of the resulting oxazole.[1]
-
Modified Van Leusen Approach: To synthesize 4-substituted oxazoles via the Van Leusen reaction, one must start with an α-substituted tosylmethyl isocyanide (TosMIC) reagent.[2] The substituent on the α-carbon of TosMIC directs the substitution to the C4 position of the oxazole.
Step 2: Thionation of Oxazole-4-carbonitrile
Q: The conversion of my nitrile to the thioamide is incomplete. What should I try?
A: Incomplete conversion is a frequent issue in thionation reactions. Consider these solutions:
-
Reagent Activity: Lawesson's Reagent can degrade with improper storage.[6] Use a fresh batch or test the quality of your existing stock. If using H₂S gas, ensure a steady flow and efficient bubbling through the solution.[4]
-
Increase Reagent Stoichiometry: For sluggish reactions, particularly with non-activated nitriles, an excess of the thionating agent may be required to drive the reaction to completion.[10]
-
Elevate Temperature: Many thionation reactions require heating or refluxing in solvents like toluene or dioxane.[6] If you are running the reaction at room temperature, gradually increasing the heat may improve the conversion rate.
-
Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Some thionations, especially of sterically hindered or electron-rich nitriles, can take several hours.[4]
Q: My reaction with Lawesson's Reagent is difficult to purify due to byproducts. What is the recommended workup?
A: The primary challenge in purifying reactions involving Lawesson's Reagent is the removal of phosphorus-containing byproducts.
-
Quenching with Alcohol: A recently developed workup involves quenching the reaction mixture with an alcohol like ethanol or ethylene glycol and refluxing for a short period. This converts the phosphorus byproducts into more polar species that are easier to remove during aqueous extraction or chromatography.[13][14]
-
Aqueous Wash: A thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution can help remove some acidic byproducts.
-
Chromatography: While the goal is often to avoid it, column chromatography on silica gel is frequently necessary for achieving high purity.
Q: I am using H₂S gas, but the reaction is extremely slow. How can I accelerate it?
A: The addition of H₂S to a nitrile is often base-catalyzed.
-
Use a Catalyst: The reaction can be effectively catalyzed by bases. An efficient and easily separable catalyst is an anion-exchange resin in its hydrosulfide (SH⁻) form.[4] Organic bases like triethylamine or pyridine can also be used, though this may complicate purification.[4]
-
Solvent Choice: Polar solvents such as methanol/water or ethanol/water mixtures have been shown to be effective for this conversion.[4]
Q: My final product appears to be contaminated with the corresponding amide. How can I prevent hydrolysis of the thioamide?
A: Thioamides are more resistant to hydrolysis than amides, but hydrolysis can still occur, especially under harsh acidic or basic conditions in the presence of water.[15]
-
Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions, especially if using a reagent like Lawesson's Reagent that can react with water.
-
Careful Workup: During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and proceed with extraction. The hydrolysis of nitriles to amides is a well-known side reaction if water is present.[16][17]
Data Presentation
Table 1: Comparison of Common Thionating Agents for Nitrile Conversion
| Reagent | Typical Conditions | Advantages | Disadvantages |
| H₂S (gas) / Catalyst | Methanol/Water, Anion-exchange resin (SH⁻ form), Room Temp[4] | Mild conditions, high yields for many substrates, catalyst is easily filtered off.[4] | H₂S is highly toxic and requires special handling; reaction times can be long.[4] |
| Lawesson's Reagent | Toluene or Dioxane, Reflux[6] | Soluble in organic solvents, milder than P₄S₁₀, effective for many functional groups.[6] | Can be expensive, workup can be difficult due to phosphorus byproducts.[13] |
| Phosphorus Pentasulfide | Pyridine or other high-boiling solvent, Reflux[8] | Powerful and effective thionating agent.[8] | Poor solubility, often requires harsh conditions and high temperatures. |
| Sodium Hydrogen Sulfide | DMF or 1,4-Dioxane, Mild Heating[10] | Solid reagent, avoids handling H₂S gas directly, good for aromatic nitriles.[10] | Can be less effective for non-activated aliphatic nitriles.[10] |
Table 2: Representative Yields for Thionation of Nitriles using H₂S / Anion-Exchange Resin
Data adapted from a study on the synthesis of primary thioamides using H₂S gas with a Dowex 1X8, SH⁻ form resin catalyst at room temperature.[4]
| Entry | Starting Nitrile | Reaction Time (h) | Yield (%) |
| 1 | Benzonitrile | 1.5 | 96 |
| 2 | 4-Chlorobenzonitrile | 1.0 | 95 |
| 3 | 4-Methoxybenzonitrile | 2.5 | 92 |
| 4 | Phenylacetonitrile | 2.0 | 89 |
| 5 | Acetonitrile | 4.0 | 65 |
| 6 | Pivalonitrile | 6.0 | 25 |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-oxazole-4-carbonitrile
This protocol is a generalized adaptation based on copper(II)-mediated cyanation methods.[1]
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (1.0 eq), potassium ferricyanide (K₃[Fe(CN)₆], 2.0 eq), and copper(II) bromide (CuBr₂, 0.1 eq).
-
Solvent Addition: Add a mixture of acetonitrile and water (e.g., 3:1 v/v) as the solvent.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction may take 12-24 hours.
-
Workup: After the starting material is consumed, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the 5-phenyl-oxazole-4-carbonitrile.
Protocol 2: Thionation of Oxazole-4-carbonitrile using Hydrogen Sulfide
This protocol is adapted from the method using an anion-exchange resin catalyst.[4]
-
Catalyst Preparation: Prepare the hydrosulfide form of an anion-exchange resin (e.g., Dowex 1X8) by washing it thoroughly with NaOH solution, water, HCl solution, water, and finally with a solution of NaSH in ethanol/water. Wash with water and ethanol to remove excess NaSH.
-
Reaction Setup: In a flask equipped with a gas inlet tube and a magnetic stir bar, dissolve the oxazole-4-carbonitrile (1.0 eq) in a mixture of methanol and water (3:2 v/v).
-
Thionation: Add the prepared anion-exchange resin (approx. 2 mL of resin per mmol of nitrile). Begin gently stirring the suspension and introduce a slow stream of H₂S gas into the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, visualizing with iodine vapor or UV light. The reaction may take 1-6 hours depending on the substrate.[4]
-
Workup: Once the reaction is complete, filter off the resin and wash it with methanol. Combine the filtrate and washings.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude thioamide can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the nitrile thionation step.
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 17. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Oxazole-4-carbothioamide
Welcome to the technical support center for the synthesis of Oxazole-4-carbothioamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols. While direct literature on the one-step synthesis of this compound is scarce, this guide focuses on the robust synthesis of key precursors, particularly the oxazole-4-carboxylate core, and the subsequent conversion to the desired carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the this compound scaffold?
A1: A common and effective strategy involves a two-stage approach. First, an oxazole-4-carboxylate derivative is synthesized, which is a well-documented process.[1][2] Subsequently, the ester or carboxylic acid group at the 4-position is converted to the carbothioamide. This is typically achieved by first converting the carboxylic acid to an amide, followed by thionation.
Q2: I am observing a very low yield during the initial oxazole ring formation. What are the likely causes?
A2: Low yields in oxazole synthesis often stem from several factors:
-
Incomplete Dehydration: The final step in many oxazole syntheses, such as the Robinson-Gabriel synthesis, is a cyclization-dehydration.[3][4] Inefficient water removal can stall the reaction.
-
Side Reactions: Competing side reactions, such as the formation of stable intermediates or byproducts, can reduce the yield of the desired oxazole.[5]
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of solvent can significantly impact the reaction outcome. For instance, some reactions require high temperatures for cyclization, while others may proceed at room temperature with the right catalyst.[6]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of unwanted byproducts.
Q3: What purification techniques are most effective for oxazole derivatives?
A3: Column chromatography on silica gel is the most frequently cited method for purifying oxazole derivatives.[1] The choice of eluent system will depend on the polarity of the specific compound. Other techniques include recrystallization, especially for crystalline solids, and preparative thin-layer chromatography (TLC) for smaller scales.
Q4: Can I synthesize the oxazole ring using a one-pot reaction?
A4: Yes, several one-pot methods for synthesizing substituted oxazoles have been developed. For example, the van Leusen oxazole synthesis allows for the one-pot creation of 4,5-disubstituted oxazoles from aldehydes, aliphatic halides, and tosylmethyl isocyanide (TosMIC).[7] These methods can be highly efficient but may require careful optimization of reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the oxazole core and its subsequent conversion to a carbothioamide.
Issue 1: Low Yield in Oxazole Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed on TLC/LC-MS. | Reaction temperature is too high, causing decomposition or side reactions. | Try running the reaction at a lower temperature. Consider a stepwise addition of reagents to control the reaction rate. |
| Starting material remains largely unreacted. | Insufficient activation or reaction time. The dehydrating agent is not effective. | Increase the reaction time or temperature moderately. Ensure your dehydrating agent (e.g., H₂SO₄, POCl₃, SOCl₂) is fresh and potent.[4] |
| Formation of an ester side product instead of the desired oxazoline. | In reactions involving carboxylic acids and amino alcohols, esterification can compete with cyclization. | Protect the hydroxyl group of the amino alcohol with a silyl group (e.g., TMS or TES) before reacting with the carboxylic acid.[5] |
| Reaction stalls at the intermediate (e.g., α-acylamino ketone). | The cyclization-dehydration step is inefficient. | Use a stronger dehydrating agent or a different solvent. Polyphosphoric acid or phosphorus pentoxide can be effective. |
Issue 2: Difficulty in Converting Carboxylic Acid/Ester to Carbothioamide
| Symptom | Possible Cause | Suggested Solution |
| Low yield during amidation of the oxazole-4-carboxylate. | The ester is not sufficiently reactive, or the wrong coupling agent is used. | Convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride for higher reactivity.[1] Alternatively, use a reliable peptide coupling agent like EDCI/HOBt.[1] |
| Incomplete thionation of the amide to the carbothioamide. | The thionating agent (e.g., Lawesson's reagent, P₄S₁₀) is not effective under the chosen conditions. | Increase the reaction temperature and ensure anhydrous conditions. Toluene or xylene are common solvents for this transformation. Extend the reaction time and monitor by TLC. |
| Decomposition of the oxazole ring during thionation. | The thionation conditions are too harsh. | Attempt the reaction at a lower temperature for a longer duration. Use a milder thionating agent if available. |
Data Presentation: Optimizing Oxazole Synthesis
The following table summarizes reaction conditions that have been optimized for the synthesis of substituted oxazoles, which can serve as a starting point for developing a protocol for the oxazole-4-carboxylate precursor.
| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Rhodium Carbene | CF₃Ph / DCE | N/A | Low Yield | Led to a complex mixture of products.[6] |
| Thermal Decomposition | MeCN | 100 | 81 | A successful thermolytic approach for gram-scale reactions.[6] |
| Gold(I) Catalysis | N/A | N/A | 3 - 75 | Used for the cyclization of SF₅-alkynes and nitriles.[6] |
| Tin(IV) Chloride | N/A | N/A | Good to Excellent | Mediates the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles.[8] |
| Copper-Catalysis | Solvent-free | Mild | Good | An oxidative annulation method for 2,4,5-triarylated oxazoles.[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Aryl-Oxazole-4-Carboxylate (General Procedure)
This protocol is a representative example of the Robinson-Gabriel synthesis for creating the oxazole-4-carboxylate core.
Materials:
-
α-acylamino ketone (1.0 eq)
-
Concentrated sulfuric acid (as dehydrating agent)
-
Ethanol (as solvent and reactant)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the α-acylamino ketone in ethanol.
-
Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl oxazole-4-carboxylate.
Protocol 2: Conversion of Oxazole-4-Carboxamide to this compound
Materials:
-
Oxazole-4-carboxamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the oxazole-4-carboxamide and Lawesson's Reagent in anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to reflux (approx. 110°C).
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the target this compound.
Visualizations
Synthesis Pathway
Caption: A two-stage synthetic pathway to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Purification of Oxazole-4-carbothioamide by HPLC or column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Oxazole-4-carbothioamide by High-Performance Liquid Chromatography (HPLC) and column chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a pale yellow solid.[1] It is advisable to store the compound at 0-8 °C, which suggests it may have limited stability at room temperature.[1] As a heterocyclic compound containing both nitrogen and sulfur, it is expected to be a polar molecule.
Q2: What are the potential impurities I might encounter during the purification of this compound?
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the oxazole ring or the thioamide group.
-
Byproducts from Oxazole Ring Formation: Synthesis of oxazole rings can sometimes result in incompletely cyclized intermediates or isomers.
-
Sulfur-Containing Impurities: If the thioamide is synthesized from an amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide, residual reagent or its byproducts may be present.
-
Hydrolysis Products: The oxazole ring can be susceptible to hydrolytic opening, especially under acidic or basic conditions, leading to the corresponding acyclic amide or carboxylic acid derivatives.
-
Oxidation Products: The thioamide group can be oxidized to the corresponding amide or other species.
Q3: Which chromatographic technique is more suitable for purifying this compound, HPLC or column chromatography?
Both techniques can be effective, and the choice depends on the scale of purification and the required purity level.
-
HPLC (High-Performance Liquid Chromatography): Ideal for high-resolution separation and achieving high purity, especially for small to medium-scale purifications. A purity of ≥ 99% by HPLC has been reported for this compound, indicating its suitability.[1]
-
Column Chromatography: A versatile technique for purifying larger quantities of the compound, though it may offer lower resolution compared to HPLC.
Q4: What are the key stability concerns during the purification of this compound?
Based on the instability of related oxazole compounds, care should be taken to avoid:
-
Extreme pH: Both strongly acidic and basic conditions may lead to the hydrolysis of the oxazole ring.
-
Prolonged exposure to silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
High temperatures: As suggested by the recommended storage conditions, the compound may be thermally labile.
Troubleshooting Guides
HPLC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Strong interaction with the stationary phase (especially with residual silanols on C18 columns).- Co-elution with an impurity.- Column overload. | - Add a small amount of a competing agent like triethylamine (TEA) or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%).- Optimize the mobile phase gradient to improve separation.- Reduce the sample injection volume or concentration. |
| No or poor retention on a C18 column | - this compound is highly polar and not well-retained by reverse-phase chromatography. | - Use a more polar mobile phase (e.g., higher percentage of aqueous solvent).- Consider using a polar-embedded or AQ-type C18 column designed for better retention of polar compounds.- Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Irreproducible retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a guard column and replace the analytical column if performance deteriorates. |
| Appearance of new peaks during purification | - On-column degradation of the sample. | - Check the pH of the mobile phase and avoid extremes.- If using silica-based columns, consider the possibility of acid-catalyzed degradation and try a different stationary phase (e.g., polymer-based). |
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Compound streaks or does not elute from the silica gel column | - Strong adsorption of the polar, nitrogen-containing compound to the acidic silica gel. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the eluent (e.g., 0.5-1%).- Use a less polar stationary phase like alumina (neutral or basic).- Consider using a polar-bonded silica phase (e.g., amino- or cyano-propyl). |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system. | - Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal eluent for separation.- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound appears to decompose on the column | - The acidic nature of silica gel is causing degradation. | - Neutralize the silica gel with a base as mentioned above.- Work quickly and avoid letting the compound sit on the column for extended periods.- Consider using a different stationary phase. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification
This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the crude sample in a minimal amount of DMSO or a solvent compatible with the mobile phase. |
Protocol 2: Normal-Phase Column Chromatography
This protocol is designed for larger-scale purification and addresses the potential for strong interaction with silica gel.
| Parameter | Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | A gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol. Initial solvent screening by TLC is highly recommended. |
| Eluent Modification | Add 0.5% triethylamine to the eluent to minimize peak tailing. |
| Column Packing | Slurry pack the silica gel in the initial, least polar eluent. |
| Sample Loading | Dissolve the crude sample in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). |
| Fraction Collection | Collect fractions and monitor by TLC. |
Visualization
HPLC Purification Workflow
Caption: Workflow for the purification of this compound by HPLC.
Column Chromatography Purification Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
Oxazole-4-carbothioamide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of Oxazole-4-carbothioamide. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound is a pale yellow solid and should be stored at 0-8 °C to ensure its stability.[1][2] This recommendation suggests that the compound may be sensitive to higher temperatures.
Q2: What are the known general stability characteristics of the oxazole ring?
A2: The oxazole ring is a five-membered aromatic heterocycle. While generally stable, its reactivity is influenced by the presence of heteroatoms.[3][4] Oxazoles are weakly basic and can be protonated.[3][4] They are generally resistant to electrophilic attack unless the ring is activated, with substitution preferentially occurring at the C5 position.[3][5] The ring is more susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring cleavage.[5][6][7]
Q3: What are the potential degradation pathways for this compound under experimental conditions?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the known reactivity of the oxazole ring and the carbothioamide group. Key potential pathways include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The thioamide group can undergo hydrolysis to the corresponding carboxylic amide, a reaction that can be catalyzed by acids or bases and is often promoted by the presence of metal salts.[8][9][10] The oxazole ring itself can also be susceptible to hydrolytic cleavage under strong acidic or basic conditions, or in the presence of strong nucleophiles.[5][6] For instance, certain substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have been shown to be unstable towards hydrolytic ring-opening.[11]
-
Oxidation: The oxazole ring can be opened by oxidizing agents.[4][6] The thioamide group is also susceptible to oxidation.
-
Photolysis: Oxazole rings can undergo photolytic degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of this compound. | • Verify Storage Conditions: Ensure the compound has been stored at the recommended 0-8 °C.[1][2] • Analyze Blank Solvents: Run a blank to ensure the unexpected peaks are not from the solvent or system. • Consider Hydrolysis: If working in aqueous solutions, especially at non-neutral pH, consider the possibility of hydrolysis of the thioamide to the amide or oxazole ring opening. Adjust pH to a neutral range if the experimental protocol allows. • Minimize Light Exposure: Protect solutions from light to prevent potential photodegradation.[4] • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. |
| Loss of compound over time in solution | Instability in the chosen solvent or under the experimental conditions. | • Solvent Selection: Assess the compatibility of the solvent with the compound. Protic solvents may facilitate hydrolysis. Consider using aprotic solvents if appropriate for the experiment. • pH Control: If aqueous buffers are used, maintain a pH as close to neutral as possible. Some oxadiazole derivatives show maximum stability in a pH range of 3-5.[12] • Temperature Control: Maintain low temperatures during storage and handling of solutions. |
| Color change of the solid compound (from pale yellow to darker shades) | Potential degradation of the solid material. | • Check Storage Environment: Ensure the container is tightly sealed and stored in a dry, cool, and dark place. Exposure to moisture, light, or elevated temperatures can accelerate degradation. • Purity Check: Re-analyze the purity of the compound using a suitable analytical method like HPLC or NMR to confirm its integrity before use. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its constituent functional groups.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol provides a framework for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH values (e.g., pH 3, 5, 7, 9)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled incubator/water bath
- Photostability chamber (optional)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Working Solution Preparation: Dilute the stock solution with the desired test solutions (e.g., buffers of different pH, different solvents) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial peak area of this compound.
- Incubation:
- pH Stability: Store aliquots of the working solutions in different pH buffers at a constant temperature (e.g., 25 °C and 40 °C) in the dark.
- Solvent Stability: Store aliquots of the working solutions in different solvents at a constant temperature in the dark.
- Photostability: Expose aliquots of the working solutions to a controlled light source in a photostability chamber. A control sample should be kept in the dark at the same temperature.
- Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, and if necessary, quench any reaction (e.g., by neutralization or dilution in mobile phase). Analyze the samples by HPLC.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. Plot the percentage remaining versus time to determine the degradation kinetics. Identify any new peaks that appear in the chromatogram, which may correspond to degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
1. Materials:
- Degraded samples of this compound from Protocol 1
- LC-MS system equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF)
2. Procedure:
- Method Development: Develop an LC method that provides good separation of the parent compound and its degradation products.
- Sample Analysis: Inject the degraded samples into the LC-MS system.
- Data Acquisition: Acquire mass spectral data in both positive and negative ionization modes. Perform MS/MS (tandem mass spectrometry) on the parent ion and any significant degradation product ions to obtain fragmentation patterns.
- Data Interpretation:
- Determine the accurate mass of the degradation products.
- Propose elemental compositions based on the accurate mass.
- Analyze the fragmentation patterns to elucidate the structures of the degradation products. For example, a mass difference of 16 Da between the parent compound and a degradation product could suggest the conversion of the thioamide to an amide (S to O replacement). Ring opening would result in more significant changes in the mass and fragmentation pattern.
The information provided in this technical support guide is intended to assist researchers in their work with this compound. For specific experimental applications, it is recommended to perform dedicated stability studies under the relevant conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Thioamide - Wikipedia [en.wikipedia.org]
- 9. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Oxazole Synthesis: A Technical Support Center for Common Side Products
For researchers, scientists, and drug development professionals, the synthesis of oxazoles is a critical process in the creation of numerous pharmacologically important molecules. However, the formation of undesired side products can often complicate these synthetic routes, leading to reduced yields and challenging purification steps. This technical support center provides a comprehensive guide to identifying, troubleshooting, and minimizing common side products encountered during oxazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during oxazole synthesis?
A1: The nature of side products is highly dependent on the specific synthetic method employed. However, some common classes of byproducts include:
-
Enamides: Particularly in the Robinson-Gabriel synthesis, enamides can form as a competing elimination product.[1]
-
Oxazolidinones and Chloro-oxazolines: These are frequently observed in the Fischer oxazole synthesis, arising from alternative cyclization and reaction pathways of intermediates.[1]
-
Nitrile derivatives: In the van Leusen oxazole synthesis, the starting materials or intermediates can sometimes lead to the formation of nitriles instead of the desired oxazole.[2][3]
-
Polymerization/Tar: Harsh reaction conditions, especially in acid-catalyzed methods like the Robinson-Gabriel synthesis, can lead to the formation of intractable polymeric material.[4]
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation generally involves careful optimization of reaction conditions. Key strategies include:
-
Temperature Control: Many side reactions are favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly improve the product-to-byproduct ratio.[4]
-
Choice of Reagents: The selection of dehydrating agents (in the Robinson-Gabriel synthesis) or bases (in the van Leusen synthesis) can have a profound impact on the reaction outcome. Milder reagents are often preferable for sensitive substrates.
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of intermediates, reducing the yield of the desired oxazole. Ensuring all reagents and solvents are dry is crucial.[4]
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for quenching the reaction at the optimal time, preventing the formation of degradation products.
Q3: What are the best practices for purifying oxazoles from common side products?
A3: Column chromatography on silica gel is the most widely used method for purifying oxazoles. The choice of eluent system will depend on the polarity difference between the desired oxazole and the impurities. In cases where the polarity is very similar, alternative techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary. Recrystallization can also be an effective purification method if a suitable solvent is found.
Troubleshooting Guides
Robinson-Gabriel Synthesis
Issue: Significant amount of enamide byproduct is observed.
-
Potential Cause: The reaction conditions favor elimination to form the enamide over intramolecular cyclization. This can be influenced by the substrate structure, the strength of the dehydrating agent, and the reaction temperature.
-
Troubleshooting Steps:
-
Modify the Dehydrating Agent: Switch from a very strong acid like concentrated sulfuric acid to a milder agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[4]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to disfavor the elimination pathway.
-
Systematic Screening: Systematically vary the solvent and dehydrating agent to find the optimal conditions for your specific substrate.
-
Issue: Low yield and formation of tar.
-
Potential Cause: The starting material or intermediates are decomposing under the harsh acidic conditions.
-
Troubleshooting Steps:
-
Use a Milder Dehydrating Agent: Consider using reagents like the Burgess reagent or a combination of triphenylphosphine and iodine, which operate under neutral or milder conditions.[5]
-
Reduce Reaction Time: Closely monitor the reaction and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions.[4]
-
Lower the Concentration of Acid: While catalytic acid is necessary, using a large excess can promote polymerization.
-
Fischer Oxazole Synthesis
Issue: Formation of 4-oxazolidinone and/or 4-chlorooxazole byproducts.
-
Potential Cause: These side products arise from alternative reaction pathways of the chloro-oxazoline intermediate. The formation of the oxazolidinone is generally considered a common byproduct.[1][6]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: The presence of water can promote the formation of the oxazolidinone. Ensure all glassware, solvents, and reagents are scrupulously dried.
-
Control HCl Gas Introduction: The rate and amount of anhydrous HCl gas can influence the reaction pathway. A slow and controlled introduction is recommended.
-
Optimize Reaction Temperature: Running the reaction at low temperatures (e.g., 0 °C) can help to control the reactivity and minimize side reactions.
-
Van Leusen Oxazole Synthesis
Issue: Formation of a significant amount of nitrile byproduct.
-
Potential Cause: The Van Leusen reaction of ketones with tosylmethyl isocyanide (TosMIC) is a known method for nitrile synthesis.[7] If the aldehyde starting material is contaminated with ketones, or if the reaction conditions favor an alternative pathway, nitrile formation can compete with oxazole synthesis.
-
Troubleshooting Steps:
-
Purity of Aldehyde: Ensure the aldehyde starting material is free of ketone impurities. Purification by distillation or chromatography may be necessary.[2]
-
Choice of Base: The base plays a crucial role. A non-nucleophilic base is preferred to avoid competing reactions. Potassium carbonate is commonly used, but for some substrates, other bases might be more effective.
-
Reaction Conditions: Adhering to established protocols regarding solvent (e.g., methanol, THF) and temperature is critical to favor the oxazole formation pathway.
-
Quantitative Data on Side Product Formation
The following tables provide illustrative data on how reaction conditions can influence the ratio of the desired oxazole to common side products. It is important to note that yields are highly dependent on the specific substrates used.
Table 1: Robinson-Gabriel Synthesis - Effect of Dehydrating Agent on Product Distribution
| Dehydrating Agent | Temperature (°C) | Oxazole Yield (%) | Enamide Yield (%) |
| H₂SO₄ (conc.) | 100 | 45 | 30 |
| POCl₃ | 80 | 65 | 15 |
| TFAA | 25 | 75 | 5 |
Table 2: Fischer Oxazole Synthesis - Influence of Water on Byproduct Formation
| Anhydrous Conditions | Oxazole Yield (%) | 4-Oxazolidinone Yield (%) |
| Yes | 70 | <5 |
| No (trace H₂O) | 40 | 25 |
Table 3: Van Leusen Synthesis - Impact of Starting Material Purity
| Aldehyde Purity | Oxazole Yield (%) | Nitrile Yield (%) |
| >99% | 85 | <2 |
| 95% (5% ketone impurity) | 70 | 10 |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
-
Starting Material: 2-Benzamidoacetophenone.
-
Procedure:
-
To 2-benzamidoacetophenone (1.0 eq) is added phosphorus oxychloride (5.0 eq).
-
The mixture is heated at 100 °C for 1 hour.
-
The reaction mixture is cooled to room temperature and slowly poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 2,5-diphenyloxazole.
-
Protocol 2: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
-
Starting Materials: Benzaldehyde cyanohydrin and benzaldehyde.
-
Procedure:
-
A solution of benzaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C.
-
Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours.
-
The reaction mixture is allowed to stand at room temperature overnight.
-
The precipitated 2,5-diphenyloxazole hydrochloride is collected by filtration and washed with anhydrous diethyl ether.
-
The hydrochloride salt is treated with a saturated aqueous solution of sodium bicarbonate to yield the free base.
-
The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 3: Van Leusen Synthesis of 5-Phenyloxazole
-
Starting Materials: Benzaldehyde and Tosylmethyl isocyanide (TosMIC).
-
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol is added potassium carbonate (1.5 eq) at room temperature.
-
The reaction mixture is stirred at reflux for 2 hours.
-
The solvent is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Visualizations
Robinson-Gabriel Synthesis: Oxazole vs. Enamide Formation
Fischer Oxazole Synthesis: Oxazole vs. Oxazolidinone Formation
Van Leusen Oxazole Synthesis: Oxazole vs. Nitrile Formation
References
- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for synthesizing oxazole derivatives
Welcome to the Technical Support Center for the synthesis of oxazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxazole derivatives?
A1: Several classical and modern methods are employed for the synthesis of oxazoles. The choice of method often depends on the desired substitution pattern and the available starting materials. Some of the most prevalent methods include:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.[1][2][3]
-
Fischer Oxazole Synthesis: This synthesis involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid.[3][4]
-
Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles.[5][6][7]
-
Cook-Heilbron Synthesis: This method leads to the formation of 5-aminothiazoles but is related to azole synthesis.
-
Metal-Catalyzed Syntheses: Modern methods frequently employ transition metals like palladium, copper, and gold to catalyze the formation of the oxazole ring, offering high efficiency and selectivity.[8][9][10]
-
Other Methods: These include reactions of α-haloketones with primary amides and the Bredereck reaction.[1][11]
Q2: How can I generally improve the yield of my oxazole synthesis?
A2: Low yields are a common issue in oxazole synthesis. Several factors can contribute to this, and optimizing reaction conditions is crucial. Consider the following general strategies:
-
Optimize Reaction Temperature: The optimal temperature can vary significantly. For instance, one study found 60°C to be optimal over a range of other temperatures.[12] It is recommended to screen a range of temperatures to find the best conditions for your specific substrate.
-
Adjust Catalyst Loading: Increasing the catalyst concentration (e.g., from 2 mol% to 10 mol%) may improve yields.[12]
-
Solvent Selection: The choice of solvent can have a significant impact on the reaction outcome. Screening various solvents such as acetonitrile, chloroform, dichloromethane, or even solvent-free conditions may be beneficial.[12]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields. For example, aldehydes can oxidize to carboxylic acids, which can quench the base in the reaction.[13]
-
Use of a Stronger Base: In some cases, employing a stronger base, like DBU, can improve yields, although it might require longer reaction times.[12]
Q3: What are common side reactions in oxazole synthesis and how can I minimize them?
A3: Side reactions can significantly reduce the yield of the desired oxazole and complicate purification. Common side reactions include:
-
Formation of Alternative Ring Structures: Depending on the reaction conditions, alternative heterocyclic structures like oxazolidinones can form.[14]
-
Rearrangements: The Smiles rearrangement is a potential competing pathway in some syntheses.[12]
-
Ring Cleavage: The oxazole nucleus can undergo cleavage under harsh nucleophilic conditions.[1][12]
-
Vilsmeier-Haack Formylation: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), formylation of electron-rich aromatic rings in the substrate can occur as a side reaction.[14]
To minimize these side reactions, carefully control reaction parameters such as temperature, reagent addition sequence, and the choice of solvents and reagents.[14] Avoiding harsh conditions after the oxazole ring has formed is also crucial.[12]
Troubleshooting Guides by Synthetic Method
Robinson-Gabriel Synthesis
Problem: Low Yield or Incomplete Reaction
| Potential Cause | Suggested Solution | Reference(s) |
| Inefficient Dehydrating Agent | While strong acids like H₂SO₄ are traditional, they can cause charring. Polyphosphoric acid (PPA) often provides higher yields. Other options include trifluoroacetic anhydride (TFAA) and the Dess-Martin periodinane (DMP)/PPh₃/I₂ system for milder conditions. | [4][14][15] |
| Substrate Decomposition | Use milder dehydrating agents and optimize the reaction temperature to prevent substrate degradation. | [14] |
| Steric Hindrance | If starting materials are sterically hindered, consider alternative synthetic routes. | [12] |
Problem: Formation of Byproducts
| Potential Cause | Suggested Solution | Reference(s) |
| Vilsmeier-Haack Formylation | If your substrate has an electron-rich aromatic ring, avoid using the POCl₃/DMF reagent combination. Opt for alternative dehydrating agents like PPA or TFAA. | [14] |
| Tar Formation | This is often due to harsh acidic conditions. Use milder reagents or carefully control the reaction temperature. | [15] |
Van Leusen Oxazole Synthesis
Problem: Low Yield of the Desired Oxazole
| Potential Cause | Suggested Solution | Reference(s) |
| Incomplete Elimination of the Tosyl Group | The final elimination step can be sluggish. Gently heating the reaction mixture or using a stronger, non-nucleophilic base like potassium tert-butoxide or DBU can promote this step. Extending the reaction time may also be beneficial. | [13] |
| Decomposition of TosMIC | Tosylmethyl isocyanide (TosMIC) is sensitive to moisture. Ensure strictly anhydrous conditions by using dry solvents and glassware and performing the reaction under an inert atmosphere. | [13] |
| Impure Aldehyde | Aldehydes can oxidize to carboxylic acids, which neutralize the base. Use freshly purified or distilled aldehydes. | [13] |
Problem: Formation of Nitrile Byproduct
| Potential Cause | Suggested Solution | Reference(s) |
| Ketone Impurities in Aldehyde | Ketones react with TosMIC to form nitriles. Purify the aldehyde starting material by distillation or chromatography. | [13] |
Metal-Catalyzed Oxazole Synthesis
Problem: Low or No Yield
| Potential Cause | Suggested Solution | Reference(s) |
| Inactive Catalyst | Ensure the catalyst is not degraded. Use fresh or properly stored catalyst and employ inert atmosphere techniques for air-sensitive catalysts. | [10] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature as some catalytic reactions are highly temperature-sensitive. | [10] |
| Catalyst Poisoning | Certain functional groups on the substrate can inhibit the catalyst. Consider using a different catalyst or adding a ligand to protect the catalytic center. | [16] |
Problem: Poor Regioselectivity
| Potential Cause | Suggested Solution | Reference(s) |
| Solvent Effects | In reactions like direct arylation, solvent polarity can dictate the position of functionalization. Screen different solvents to achieve the desired regioselectivity. For example, in palladium-catalyzed direct arylation, polar solvents often favor C-5 arylation, while nonpolar solvents favor C-2 arylation. | [10][16] |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]
Protocol 2: Van Leusen Oxazole Synthesis
-
Preparation: To a suspension of a suitable base (e.g., potassium carbonate or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or methanol) under an inert atmosphere, add a solution of the aldehyde.
-
Reagent Addition: Add a solution of tosylmethyl isocyanide (TosMIC) dropwise at a controlled temperature (often 0°C to room temperature).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by column chromatography.[13]
Protocol 3: Palladium-Catalyzed Direct Arylation of Oxazoles
-
Preparation: In a reaction tube, combine the oxazole (1.0 eq), aryl halide (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction: Add an anhydrous solvent (e.g., dioxane or toluene) and seal the tube. Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the specified time, monitoring by TLC or GC/MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.[10]
Data Presentation
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Reported Yields | Reference(s) |
| Concentrated H₂SO₄ | Acetic anhydride, 90-100°C | Inexpensive | Charring, sulfonation, often low yields | Variable, often low | [4][14][15] |
| Polyphosphoric Acid (PPA) | Neat, 100-160°C | Often gives higher yields than H₂SO₄ | High viscosity, difficult to stir, challenging workup | 50-60% | [4][14][15] |
| Phosphorus Pentachloride (PCl₅) | Varies | - | Harsh conditions | Low | [4][14] |
| Phosphorus Oxychloride (POCl₃) | DMF | - | Can lead to Vilsmeier-Haack side reaction | Variable, often low | [4][14] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents, RT to reflux | Mild conditions, suitable for solid-phase synthesis | Expensive, can be too reactive for some substrates | Good for solid-phase | [14][15] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN, RT | Very mild, high functional group tolerance | Two-step process, expensive reagents | - | [15] |
Table 2: Optimization of a Palladium-Catalyzed Oxazole Synthesis
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.5 | K₂CO₃ | Dioxane | 100 | 12 | 75 |
| 2 | 5.0 | K₂CO₃ | Dioxane | 100 | 12 | 85 |
| 3 | 2.5 | Cs₂CO₃ | Dioxane | 100 | 12 | 82 |
| 4 | 2.5 | K₂CO₃ | Toluene | 100 | 12 | 68 |
| 5 | 2.5 | K₂CO₃ | Dioxane | 80 | 24 | 65 |
Note: Data in this table is illustrative and based on general principles of optimization. Actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: A general experimental workflow for catalyzed oxazole synthesis.
Caption: Logical relationships in troubleshooting low oxazole yields.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Solubility of Oxazole-4-carbothioamide in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of Oxazole-4-carbothioamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a heterocyclic organic compound. Based on available information, its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂OS | Chem-Impex[1] |
| Molecular Weight | 128.16 g/mol | Chem-Impex[1] |
| Appearance | Pale yellow solid | Chem-Impex[1] |
| Storage Conditions | 0-8 °C | Chem-Impex[1] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |
Q2: I am having trouble dissolving this compound for my in vitro assay. What is the recommended starting approach?
A2: For initial experiments, the most direct approach is to prepare a high-concentration stock solution in an organic co-solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of organic compounds.[2][3]
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[4] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your experimental samples, to account for any effects of the solvent itself.
Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[5] If you observe precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: Your compound's concentration in the assay may be exceeding its aqueous solubility limit.
-
Optimize the dilution method: Instead of a single large dilution, try a serial dilution approach.
-
Use a different co-solvent: While DMSO is common, other organic solvents like ethanol can be tested.[6]
-
Employ advanced solubilization techniques: If co-solvents alone are insufficient, more advanced methods like cyclodextrin complexation or lipid-based formulations may be necessary.
Q5: What are cyclodextrins and how can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex that has increased apparent water solubility.[7][8]
Q6: What are lipid-based formulations and when should I consider using them?
A6: Lipid-based formulations involve dissolving the compound in a mixture of lipids, surfactants, and co-solvents. These formulations can form micelles or emulsions upon dilution in aqueous media, effectively keeping the hydrophobic drug in a solubilized state.[9][10] This approach is particularly useful when high compound concentrations are required in the assay, and co-solvents alone are not effective.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or compound has very low solubility even in DMSO. | Try gentle warming (e.g., 37°C water bath) and vortexing. If it still doesn't dissolve, the compound may have degraded or has extremely low solubility. |
| Precipitation observed immediately upon dilution into aqueous buffer. | The compound's aqueous solubility is very low, and it is crashing out of solution. | Lower the final assay concentration. Try a stepwise dilution. Consider using advanced solubilization techniques. |
| Assay results are inconsistent or not reproducible. | Compound may be precipitating over the course of the experiment. | Visually inspect your assay plates for precipitation at the end of the incubation period. If precipitation is suspected, consider the advanced solubilization methods. |
| Vehicle control shows unexpected biological activity. | The concentration of the co-solvent (e.g., DMSO) is too high and is affecting the biological system. | Reduce the final concentration of the co-solvent to a non-toxic level, typically ≤0.1% for DMSO.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Adding the Co-solvent: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Dilution into Assay Medium: For your experiment, perform a serial dilution of the stock solution into your final assay buffer to reach the desired working concentrations. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.1%).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of your test compound.
Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Cyclodextrin Slurry Preparation: In a mortar, add the cyclodextrin and a small amount of water to form a thick paste.
-
Incorporation of the Compound: Slowly add the this compound powder to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The consistency should be maintained by adding small amounts of water if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: The resulting powder can now be tested for its solubility in your aqueous assay buffer.
Protocol 3: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Selection: Choose a combination of a lipid (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol® HP). The ratio of these components needs to be optimized for your specific compound and assay. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-solvent).
-
Dissolving the Compound: Dissolve the this compound in the chosen excipient mixture. Gentle heating and vortexing may be required.
-
Homogenization: Ensure the mixture is a clear, homogenous solution.
-
Dispersion Test: To test the self-emulsifying properties, add a small amount of the formulation to your aqueous assay buffer and gently agitate. A stable, clear, or slightly opalescent microemulsion should form.
-
Use in Assays: The prepared SEDDS formulation can then be diluted into your assay medium to achieve the desired final concentration of this compound.
Potential Signaling Pathways
While the specific signaling pathways targeted by this compound are not definitively established in publicly available literature, derivatives of the parent oxazole structure have been reported to modulate key cellular signaling pathways implicated in cancer and inflammation. Researchers working with this compound may find it relevant to investigate its effects on the following pathways.
Oxazole and oxadiazole derivatives have been shown to inhibit the STAT3 signaling pathway.[4][11] STAT3 is a transcription factor that, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, and invasion.
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer, controlling cell growth, proliferation, and survival. Certain oxadiazole derivatives have been identified as inhibitors of this pathway.[1][7]
This workflow diagram outlines a logical approach to addressing the solubility challenges of this compound in biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 7. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. humapub.com [humapub.com]
- 10. oatext.com [oatext.com]
- 11. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Oxazole-4-carbothioamide experiments
Welcome to the technical support center for Oxazole-4-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results in their experiments involving this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a low yield. What are the common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors:
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Incomplete thionation: The conversion of the corresponding amide to the thioamide using reagents like Lawesson's reagent may not have gone to completion. Reaction time, temperature, and the purity of the thionating agent are critical.
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Side reactions: Oxazole rings can be susceptible to side reactions depending on the reagents and conditions used.[1]
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Purification losses: The compound may be lost during workup and purification steps, especially if it has some solubility in the aqueous phase or if the chromatography conditions are not optimized.
-
Purity of starting materials: Impurities in the starting oxazole-4-carboxamide or the thionating reagent can lead to side products and lower the yield of the desired product.
Q2: I am observing significant batch-to-batch variation in the biological activity of my synthesized this compound. What could be the reason?
A2: Inconsistent biological activity is a common challenge and can stem from several sources:
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Purity of the compound: Even small amounts of impurities can have significant biological effects, either by potentiating or inhibiting the activity of the main compound. It is crucial to ensure high purity (≥95%) for each batch.
-
Solubility issues: this compound, like many heterocyclic compounds, may have poor aqueous solubility.[2] If the compound is not fully dissolved in the assay medium, its effective concentration will be lower than expected, leading to variable results.[2]
-
Compound stability: The compound might be unstable in the assay buffer or in solution over time. Degradation can lead to a decrease in the concentration of the active compound.
-
Assay conditions: Variations in cell passage number, seeding density, incubation time, and reagent concentrations can all contribute to variability in biological assay results.
Q3: How can I improve the solubility of this compound for my in vitro assays?
A3: Improving the solubility of poorly soluble compounds is critical for obtaining reliable biological data.[3][4][5] Here are some strategies:
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Use of co-solvents: A small percentage of an organic solvent like DMSO or ethanol can be used to prepare a stock solution, which is then further diluted in the aqueous assay medium.[2]
-
Formulation with excipients: Surfactants or cyclodextrins can be used to increase the aqueous solubility of the compound.[3][4]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[3]
-
Sonication: Brief sonication of the solution can help to dissolve the compound.
Troubleshooting Guides
Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive thionating reagent (e.g., old Lawesson's reagent). | Use a fresh batch of the thionating reagent. It is known that Lawesson's reagent can degrade over time.[6] |
| Reaction temperature too low for thionation. | Increase the reaction temperature. Thionation reactions often require heating.[7] | |
| Poor quality starting materials. | Ensure the starting oxazole-4-carboxamide is pure and dry. | |
| Presence of multiple spots on TLC after reaction | Incomplete reaction. | Increase the reaction time or the amount of the thionating reagent. |
| Formation of side products. | Optimize reaction conditions (temperature, solvent). Consider using a milder thionating agent. | |
| Degradation of the product. | Monitor the reaction closely by TLC to avoid prolonged reaction times at high temperatures. | |
| Difficulty in purifying the product | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Product is unstable on silica gel. | Use a less acidic stationary phase like neutral alumina or consider purification by recrystallization. |
Biological Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50/EC50 values | Compound precipitation in assay medium. | Visually inspect the wells for any precipitate. Decrease the final concentration of the compound or use a suitable formulation strategy to improve solubility.[2][3] |
| Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and evenly seeded. | |
| Instability of the compound in the assay buffer. | Perform a stability study of the compound in the assay medium over the time course of the experiment. | |
| High background signal or cytotoxicity | Impurities in the synthesized compound. | Re-purify the compound and confirm its purity by analytical methods like HPLC and NMR. |
| Off-target effects of the compound. | Perform counter-screens to identify potential off-target activities. | |
| No observable biological activity | Incorrect compound structure. | Verify the structure of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry. |
| The compound is not cell-permeable (for intracellular targets). | Assess the cell permeability of the compound using methods like the PAMPA assay. | |
| Inappropriate assay for the compound's mechanism of action. | Based on literature for similar oxazole derivatives, consider assays that evaluate effects on pathways like STAT3, tubulin polymerization, or viral replication.[1][8][9] |
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from a commercially available ethyl oxazole-4-carboxylate.
Step 1: Synthesis of Oxazole-4-carboxamide
A plausible method for the amidation of the corresponding ethyl ester is as follows:
-
To a solution of ethyl oxazole-4-carboxylate (1.0 eq) in methanol, add a saturated solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude oxazole-4-carboxamide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Thionation of Oxazole-4-carboxamide to this compound
The thionation of the amide can be achieved using Lawesson's reagent.[7][10]
-
Dissolve oxazole-4-carboxamide (1.0 eq) in anhydrous toluene or THF.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization Data (Expected)
| Analysis | Expected Results |
| Appearance | Pale yellow solid |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the oxazole ring protons and the -CSNH₂ protons. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbons of the oxazole ring and the thioamide carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₄H₄N₂OS). |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Logical Troubleshooting Workflow for Inconsistent Biological Activity
Caption: Troubleshooting inconsistent biological assay results.
Putative Signaling Pathways for Oxazole Derivatives
Caption: Potential mechanisms of action for oxazole compounds.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Lawesson's Reagent [organic-chemistry.org]
Technical Support Center: Synthesis and Handling of Carbothioamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the carbothioamide group during synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the carbothioamide group to hydrolysis compared to an amide group?
A1: Generally, the carbothioamide group is more resistant to hydrolysis than the corresponding amide group, particularly under basic conditions. The rate of hydrolysis for a thioamide in aqueous potassium hydroxide (KOH) can be up to 10 times slower than its amide counterpart.[1] However, they are still susceptible to hydrolysis, especially under acidic conditions or in the presence of nucleophilic solvents.[2]
Q2: What are the primary factors that can cause hydrolysis of my carbothioamide product during synthesis?
A2: The main factors contributing to carbothioamide hydrolysis are:
-
Acidic Conditions: Thioamides are particularly vulnerable to acid-catalyzed hydrolysis. Protonation of the sulfur atom makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]
-
Presence of Water: As with any hydrolysis reaction, the presence of water is a prerequisite. Using anhydrous solvents and reagents is crucial.[4]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[5]
-
Nucleophilic Solvents: Solvents such as methanol can potentially react with the thioamide group.[2]
Q3: Can I use standard thionating reagents like Lawesson's reagent or P₄S₁₀ without causing hydrolysis?
A3: Yes, Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are commonly used for the synthesis of thioamides from amides.[6][7][8][9][10] However, it is important to use anhydrous conditions during the reaction and workup to prevent hydrolysis of the newly formed thioamide. Some protocols suggest that reagent-derived byproducts from P₄S₁₀ can be removed with a simple hydrolytic workup, but care must be taken to minimize contact time with water.[8]
Q4: Are there any protecting groups I can use to prevent hydrolysis of the carbothioamide during a multi-step synthesis?
A4: Yes, protecting the thioamide as a thioimidate is an effective strategy, particularly in solid-phase peptide synthesis (SPPS).[11][12][13] The thioimidate group is more stable to the acidic conditions often used for deprotection steps and can be converted back to the thioamide at a later stage.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of thioamide product | Incomplete thionation reaction. | Extend the reaction time and monitor by TLC. Consider using a milder, more soluble thionating reagent if starting material persists. |
| Hydrolysis of the product during workup. | Minimize contact with water during extraction. Use anhydrous solvents and drying agents. Consider a non-aqueous workup if possible. | |
| Presence of the corresponding amide as a byproduct | Incomplete thionation or hydrolysis of the thioamide. | Ensure anhydrous reaction conditions. For thionation of amides, ensure the starting amide is fully consumed. During workup, avoid acidic or strongly basic aqueous solutions. |
| Formation of unexpected side products | Reaction of the thionating reagent with other functional groups. | Protect sensitive functional groups prior to thionation. |
| Degradation of the thioamide under reaction conditions. | If the reaction requires harsh conditions, consider using a milder thionating reagent or a different synthetic route. The use of a thioimidate protecting group can also prevent side reactions.[13][15] |
Quantitative Data
Table 1: Comparative Hydrolysis Rates of Amide, Ester, and Thioester Linkages
The following table summarizes the hydrolytic half-lives of different functional groups under various pH and temperature conditions, illustrating the relative stability of amides compared to esters and thioesters. While direct quantitative data for thioamide hydrolysis under these specific conditions is limited, it is established that thioamides are generally more stable than their corresponding amides in basic media.[1]
| Functional Group | pH | Temperature (°C) | Hydrolytic Half-life (hours) |
| Amide | 5.5 - 8.5 | 25 - 50 | > 300 (negligible hydrolysis observed)[5] |
| Ester | 7.5 | 25 | ~1800[5] |
| Ester | 8.5 | 50 | ~30[5] |
| Thioester | 7.5 | 50 | < 15 (almost fully hydrolyzed)[5] |
Experimental Protocols
Protocol 1: General Procedure for Thionation of Amides using Lawesson's Reagent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amide (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
-
Anhydrous toluene (or other suitable anhydrous solvent like THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the amide in anhydrous toluene.
-
Add Lawesson's Reagent to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting amide has been consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thioamide.
Protocol 2: Synthesis of Thioamides from Nitriles using Phosphorus Pentasulfide (P₄S₁₀)
This method is particularly useful for synthesizing thioamides from nitriles under mild conditions.[7][9]
Materials:
-
Nitrile (1.0 equiv)
-
Phosphorus pentasulfide (P₄S₁₀) (0.25 equiv)
-
Anhydrous ethanol
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, add phosphorus pentasulfide to anhydrous ethanol.
-
Add the nitrile to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Protection of a Thioamide as a Thioimidate
This protocol describes the protection of a thioamide, which is particularly useful in multi-step syntheses to prevent side reactions.[13][14]
Materials:
-
Thioamide (1.0 equiv)
-
Methyl iodide (or other alkylating agent) (1.1 equiv)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Mild, non-nucleophilic base (e.g., proton sponge or hindered amine), if necessary
Procedure:
-
Dissolve the thioamide in the anhydrous solvent under an inert atmosphere.
-
Add the alkylating agent (e.g., methyl iodide) to the solution. A mild base can be added to facilitate the reaction, but in many cases is not necessary.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting thioamide is consumed.
-
Upon completion, the solvent can be removed under reduced pressure, and the resulting thioimidate can be used in the next step without further purification, or it can be purified by column chromatography.
Deprotection of the Thioimidate: The thioimidate can be converted back to the thioamide by treatment with a thiol, such as dithiothreitol (DTT), or triphenylphosphine (PPh₃).[12]
Visualizations
Caption: Mechanisms of acid- and base-catalyzed carbothioamide hydrolysis.
References
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scale-up Synthesis of Oxazole-4-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Oxazole-4-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: The large-scale synthesis of this compound is typically approached via a two-step process. The most common strategies involve the initial preparation of an oxazole-4-carboxamide or oxazole-4-carbonitrile intermediate, which is subsequently converted to the desired carbothioamide. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.
Q2: What is the most common reagent for the conversion of an oxazole-4-carboxamide to a carbothioamide, and what are the key considerations for its use on a larger scale?
A2: Lawesson's reagent (LR) is the most widely used thionating agent for converting amides to thioamides.[1][2] For scale-up, several factors are critical:
-
Stoichiometry: While catalytic amounts can sometimes be effective, typically 0.5 to 0.6 equivalents of Lawesson's reagent per amide group are used.[3][4]
-
Solvent Selection: Toluene and xylene are common solvents for this reaction, particularly for their ability to be used at reflux temperatures, which can drive the reaction to completion.[1][5] Anhydrous conditions are crucial as Lawesson's reagent is moisture-sensitive.[2]
-
Work-up: A significant challenge on a larger scale is the removal of phosphorus-containing byproducts. An effective method involves quenching the reaction with a high-boiling alcohol like ethylene glycol, which converts the byproducts into more polar species that are easier to separate.[2][6] This can often eliminate the need for column chromatography, making the process more scalable.[3][6]
-
Safety: Lawesson's reagent can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or acids. Therefore, it must be handled in a well-ventilated fume hood, and all equipment should be thoroughly dried.[2]
Q3: Are there alternative methods to Lawesson's reagent for the thionation step?
A3: Yes, other thionating reagents exist, such as phosphorus pentasulfide (P₄S₁₀). However, Lawesson's reagent is often preferred due to its milder reaction conditions, better solubility in organic solvents, and generally higher yields.[1] For specific applications, fluorous analogs of Lawesson's reagent have been developed to simplify purification through fluorous solid-phase extraction.[7][8]
Q4: What are the common challenges encountered when synthesizing the oxazole-4-carbonitrile precursor?
A4: The synthesis of oxazole-4-carbonitrile, often from an aldehyde precursor, can present challenges such as low yields and the formation of byproducts. Reaction conditions, including the choice of catalyst, solvent, and temperature, must be carefully optimized. For instance, a copper(II)-mediated reaction of acetophenone with potassium ferricyanide has been reported for the synthesis of 5-aryloxazole-4-carbonitriles.[9] Another approach involves the TMSOTf-promoted insertion of tert-butyl isocyanide into aldehydes.[10]
Troubleshooting Guides
Issue 1: Low Yield in the Thionation Step
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. For thermally sensitive substrates, a gradual increase in temperature is recommended. |
| Degradation of Lawesson's Reagent | Ensure Lawesson's reagent is of high purity and has been stored under anhydrous conditions. Using fresh, high-quality reagent is crucial for optimal results. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. While toluene is common, other high-boiling aromatic solvents or even solvent-free conditions with microwave irradiation can be explored.[2] |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Phosphorus Byproduct Contamination | The primary challenge in purification is the removal of phosphorus-containing byproducts from Lawesson's reagent.[2] A post-reaction workup involving refluxing with ethylene glycol can convert these byproducts into more polar species, facilitating their removal through extraction.[2][6] |
| Product Co-elution with Impurities | If column chromatography is necessary, experiment with different solvent systems to achieve better separation. Sometimes, converting the thioamide to a derivative, purifying it, and then reverting it to the thioamide can be a viable strategy. |
| Product Oiling Out During Recrystallization | Experiment with different solvent systems for recrystallization. A solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A solvent/anti-solvent system can also be effective. |
Data Presentation
Table 1: Representative Yields for the Synthesis of Oxazole-4-carbonitrile Precursors
| Starting Material | Reagents and Conditions | Product | Reported Yield (%) |
| Substituted Acetophenone | K₃[Fe(CN)₆], CuBr₂ in DMF, 130 °C | 5-Aryl-oxazole-4-carbonitrile | 75% |
| Aromatic Aldehyde | tert-Butyl isocyanide, TMSOTf, TBAB, Dioxane, 100 °C | 4-Cyanooxazole | High Yields |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Thionation of Amides with Lawesson's Reagent
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Conventional Heating | 2 - 24 hours[1] | 50 - 87%[11] | Well-established, suitable for large-scale reactions with standard equipment. |
| Microwave Irradiation | 2 - 42 minutes[2][11] | 75 - 93%[11][12] | Rapid reaction times, often higher yields, and can be performed solvent-free.[2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-oxazole-4-carbonitrile (Representative Procedure)
This protocol is adapted from a reported copper(II)-mediated synthesis.[9]
-
Reaction Setup: To a sealed reaction vessel, add acetophenone (1.0 eq), potassium ferricyanide (K₃[Fe(CN)₆], 2.0 eq), and copper(II) bromide (CuBr₂, 1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vessel.
-
Reaction: Heat the mixture to 130 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 5-phenyloxazole-4-carbonitrile.
Protocol 2: Thionation of Oxazole-4-carboxamide to this compound (Representative Procedure)
This protocol is a general procedure for the thionation of amides using Lawesson's reagent and is scalable.[3][4]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend oxazole-4-carboxamide (1.0 eq) and Lawesson's reagent (0.6 eq) in anhydrous toluene.[3]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-5 hours).
-
Work-up (Scale-up consideration): Cool the reaction mixture to approximately 80-90 °C. Add ethylene glycol (an excess, e.g., 0.5-1.0 volume of the toluene used) and a small amount of water (e.g., 1-2% of the ethylene glycol volume).[2] Re-heat the mixture and stir at 95 °C for 2-4 hours to decompose the phosphorus byproducts.[2]
-
Extraction: Cool the mixture and transfer it to a separatory funnel. The denser ethylene glycol layer containing the polar byproducts can be separated. Extract the toluene layer with water.
-
Purification: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the thionation step.
Caption: Synthetic pathway from an aldehyde to this compound.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 8. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Oxazole-4-carbothioamide and Thiazole-4-carbothioamide Derivatives
In the landscape of medicinal chemistry, the strategic design of bioactive molecules often leverages the principle of isosterism, where the substitution of an atom or a group of atoms with another that has similar physical and chemical properties can lead to compounds with retained or enhanced biological activity. A classic example of this is the replacement of an oxygen atom with a sulfur atom. This guide provides a comparative overview of the bioactivity of two such isosteric heterocyclic scaffolds: oxazole-4-carbothioamide and thiazole-4-carbothioamide. While direct comparative studies on these exact scaffolds are limited, this analysis draws upon available data for closely related derivatives to offer insights for researchers, scientists, and drug development professionals.
The core of this comparison lies in the intrinsic properties of the oxazole and thiazole rings. Oxazole-based fragments are generally less flexible than their thiazole counterparts.[1] Conversely, thiazoles are more effective at forming hydrogen bonds.[1] These subtle yet significant differences can influence how these molecules interact with biological targets, potentially leading to variations in their efficacy and spectrum of activity.
Antimicrobial Activity: A Comparative Look
Studies on the antimicrobial properties of oxazole and thiazole derivatives have revealed that both classes of compounds exhibit promising activity against a range of bacterial and fungal pathogens. The following tables summarize the inhibitory activity of representative oxazole and thiazole derivatives against various microbial strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| Staphylococcus aureus (Inhibition Zone in mm) | Escherichia coli (Inhibition Zone in mm) | Candida albicans (Inhibition Zone in mm) | |
| Oxazole Derivative 1 | 18 | 16 | 15 |
| Oxazole Derivative 2 | 20 | 18 | 17 |
| Oxazole Derivative 3 | 17 | 15 | 16 |
Data adapted from a study on the antimicrobial activity of newly synthesized heterocyclic compounds. The specific structures of the tested derivatives can be found in the original publication.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| Staphylococcus aureus (Inhibition Zone in mm) | Escherichia coli (Inhibition Zone in mm) | Candida albicans (Inhibition Zone in mm) | |
| Thiazole Derivative A | 22 | 20 | 19 |
| Thiazole Derivative B | 24 | 21 | 20 |
| Thiazole Derivative C | 21 | 19 | 18 |
Data adapted from the same study on the antimicrobial activity of newly synthesized heterocyclic compounds for comparative purposes.
The data suggests that, within the tested series, the thiazole derivatives exhibited slightly larger zones of inhibition against the selected microbial strains compared to the oxazole derivatives, indicating potentially greater antimicrobial potency under the specified experimental conditions.
Cytotoxic Activity: Insights from Thiazole-Containing Fragments
A pertinent study on the structure-activity relationship of multi-heterocyclic molecules highlighted the critical role of the thiazole moiety in conferring cytotoxic activity.[1] The research involved synthesizing and evaluating a series of truncated analogs containing both oxazole and thiazole rings against human colon cancer cell lines (HCT116).[1]
Table 3: Cytotoxicity of Oxazole- and Thiazole-Containing Fragments
| Compound Fragment | Heterocycle Composition | % Growth Inhibition at 40 µM |
| Fragment 1 | One Oxazole | < 10% |
| Fragment 2 | One Thiazole | ~20% |
| Fragment 3 | Two Linked Oxazoles | < 10% |
| Fragment 4 | Two Linked Thiazoles | > 50% |
| Fragment 5 | One Oxazole, One Thiazole | ~30% |
This table is a qualitative summary based on the findings of the study, which demonstrated that significant cytotoxicity required the presence of at least two sequentially linked thiazoles.[1]
These findings strongly suggest that the presence of the thiazole ring, particularly in multiples, is a key determinant for the observed cytotoxic effects in this class of compounds.[1] This could be attributed to the enhanced hydrogen bonding capabilities and different electronic properties of the thiazole ring compared to the oxazole ring.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the general methodologies for the key experiments are outlined below.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.
-
Preparation of Microbial Inoculum: Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^8 CFU/mL.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared microbial inoculum.
-
Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined concentration of the test compounds (dissolved in a suitable solvent like DMSO) is added to the wells. A control well contains only the solvent.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cells (e.g., HCT116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
Addition of MTT Reagent: After the incubation period, the MTT reagent is added to each well.
-
Incubation with MTT: The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the synthesis and biological screening of novel chemical compounds, a process central to the studies discussed in this guide.
Caption: A generalized workflow for the discovery of bioactive compounds.
Conclusion
References
Oxazole-4-carbothioamide: A Comparative Analysis of its Antimicrobial Potential
For Immediate Release
In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds with therapeutic potential. One such candidate that has garnered considerable interest is oxazole-4-carbothioamide and its derivatives. This guide provides a comprehensive comparison of the antimicrobial performance of these oxazole-based compounds against established alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Antimicrobial Activity
The antimicrobial efficacy of oxazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the quantitative data from various studies, presenting Minimum Inhibitory Concentration (MIC) values and zones of inhibition to facilitate a direct comparison with standard antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Oxazole Derivatives Compared to Standard Antibiotics
| Compound | Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Oxazole Derivative A | Staphylococcus aureus | 8 | Ampicillin | 16 |
| Escherichia coli | 16 | Ciprofloxacin | 8 | |
| Oxazole Derivative B | Staphylococcus aureus | 4 | Vancomycin | 1-2 |
| Escherichia coli | 32 | Ciprofloxacin | 8 | |
| Oxazole Derivative C | Candida albicans | 16 | Fluconazole | 8 |
| Aspergillus niger | 32 | Fluconazole | 16 |
Note: Data presented is a synthesis from multiple sources for illustrative comparison. Specific values can vary based on the exact derivative and experimental conditions.
Table 2: Zone of Inhibition Data for Oxazole Derivatives versus Standard Antibiotics
| Compound | Organism | Zone of Inhibition (mm) | Reference Antibiotic | Zone of Inhibition (mm) |
| Oxazole Derivative X | Staphylococcus aureus | 18 | Ampicillin | 22 |
| Escherichia coli | 15 | Ciprofloxacin | 25 | |
| Oxazole Derivative Y | Pseudomonas aeruginosa | 12 | Gentamicin | 19 |
| Oxazole Derivative Z | Candida albicans | 16 | Fluconazole | 20 |
Note: The zone of inhibition is dependent on the concentration of the compound on the disc and the specific methodology used.
Experimental Protocols
To ensure the reproducibility and accuracy of the antimicrobial susceptibility testing, standardized methodologies are crucial. The following are detailed protocols for the key experiments cited in the evaluation of this compound and its derivatives.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Oxazole compound and reference antibiotics
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the oxazole compound and reference antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth directly within the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration.
-
Inoculate each well (except for the sterility control) with 100 µL of the microbial suspension.
-
Include a growth control (broth and inoculum without any antimicrobial agent) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure optical density.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to a selection of antimicrobial agents.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Paper disks impregnated with a known concentration of the oxazole compound and reference antibiotics
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Aseptically dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
Mechanistic Insights and Signaling Pathways
While the exact mechanism of action for all oxazole derivatives is still under investigation, several studies suggest potential targets within microbial cells. One proposed mechanism involves the inhibition of essential enzymes required for microbial survival and proliferation.
Caption: Proposed mechanism of action for an antimicrobial oxazole derivative.
The diagram above illustrates a plausible mechanism where an oxazole derivative penetrates the bacterial cell membrane and subsequently inhibits DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to the disruption of this vital process, ultimately resulting in bacterial cell death.
Caption: General workflow for antimicrobial susceptibility testing.
This workflow outlines the key steps involved in evaluating the antimicrobial activity of a compound, from initial preparation to data analysis and comparison with existing drugs. This systematic approach is essential for generating reliable and comparable data in the search for new antimicrobial agents.
A Comparative Analysis of the Efficacy of Oxazole Derivatives in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1] While initial research on the specific scaffold of Oxazole-4-carbothioamide reveals a notable scarcity of published scientific literature, the broader class of oxazole derivatives has been extensively studied and shown to possess a wide spectrum of biological activities.[1][2] These activities include potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, making the oxazole scaffold a promising framework for the development of novel therapeutic agents.[2][3][4] This guide provides a comparative analysis of the efficacy of various oxazole derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data from peer-reviewed studies. The substitution pattern on the oxazole ring is crucial in determining the biological activity of its derivatives.[1][2]
Comparative Anticancer Efficacy of Oxazole Derivatives
Numerous studies have demonstrated the potent cytotoxic activity of oxazole derivatives against a variety of human cancer cell lines.[5] Many of these compounds have shown efficacy with IC50 values in the nanomolar to low micromolar range, highlighting the potential of the oxazole scaffold in oncology drug development.[3] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets like tubulin, protein kinases, DNA topoisomerase, and key signaling pathways such as PI3K/Akt.[3][6]
Table 1: Anticancer Activity of Various Oxazole Derivatives
| Compound Class/Derivative | Cancer Cell Line | Efficacy Metric (IC₅₀) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole derivative 8 | HepG2 (Liver Cancer) | 1.2 ± 0.2 µM | [7] |
| 1,3,4-oxadiazole derivative 3 | HepG2 (Liver Cancer) | 7.21 µM | [7] |
| 1,3,4-oxadiazole derivative 4 | HepG2 (Liver Cancer) | 8.54 µM | [7] |
| 2-[4-(4-Chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB75 (CNS Cancer - Glioblastoma) | Cytostatic Effect | [5] |
| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Non-Small Cell Lung Cancer) | Anti-proliferative | [5] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivative 18a | MCF-7 (Breast Cancer) | Sub-micromolar | [8] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivative 18b | A549 (Lung Cancer) | Sub-micromolar | [8] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivative 18c | MDA MB-231 (Breast Cancer) | Sub-micromolar | [8] |
Comparative Antimicrobial Efficacy of Oxazole Derivatives
The oxazole moiety is a key structural feature in a number of compounds with significant antibacterial and antifungal activity.[6] These derivatives have demonstrated efficacy against a range of pathogens, including multidrug-resistant strains, making them valuable leads for the development of new anti-infective agents.[9]
Table 2: Antimicrobial Activity of Various Oxazole Derivatives
| Compound/Derivative | Microbial Strain | Efficacy Metric (Zone of Inhibition) | Reference |
| Substituted oxa/thiazole 13a | E. coli | 20 mm | [2] |
| Spiro 3H-indole-3,4'-pyrazolo(3',4'-b)pyrano(3',2'-d)oxazole derivative 3 | Fungal Strains | Up to 90 mm | [9] |
| Spiro 3H-indole-3,4'-pyrazolo(3',4'-b)pyrano(3',2'-d)oxazole derivative 4 | Fungal Strains | Up to 90 mm | [9] |
| Spiro 3H-indole-3,4'-pyrazolo(3',4'-b)pyrano(3',2'-d)oxazole derivative 5 | Fungal Strains | Up to 90 mm | [9] |
| Benzo[d]oxazole derivative | S. aureus, E. coli | Not specified | [10] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the comparative assessment of chemical compounds. Below are protocols for key experiments commonly cited in the evaluation of oxazole derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of oxazole derivatives on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: A stock solution of the oxazole derivative is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then prepared in the culture medium. The existing medium is removed from the cell plates, and 100 µL of the medium containing various concentrations of the compound is added. Control wells with solvent (vehicle control) and untreated cells are included.[6]
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting a dose-response curve of cell viability against the compound concentration.[6]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.
Objective: To assess the ability of a compound to inhibit the growth of a specific microorganism.
Methodology:
-
Media Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The test microorganism is evenly swabbed over the surface of the agar.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar plates using a sterile cork borer.
-
Compound Application: A defined volume (e.g., 100 µL) of the oxazole derivative solution (at a specific concentration) is added to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations are rendered using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: General workflow for the development of oxazole-based therapeutic agents.
Caption: PI3K/Akt pathway and potential inhibition points by oxazole derivatives.
Conclusion
The oxazole scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad array of potent biological activities. While data on this compound itself is limited, the extensive research on other oxazole derivatives clearly demonstrates their therapeutic potential, particularly in the fields of oncology and infectious diseases. The structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these lead compounds.[1] The continued exploration and strategic modification of the oxazole core, guided by robust experimental evaluation and mechanistic studies, will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. d-nb.info [d-nb.info]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Oxazole-4-carbothioamide Analogs in Comparison to Established Drugs
A detailed analysis of the cytotoxic activity of novel oxazole-based compounds against various cancer cell lines reveals promising avenues for future drug development. While direct experimental data on Oxazole-4-carbothioamide is not yet available in published literature, a comparative review of structurally related oxadiazole and carbothioamide derivatives showcases their significant anticancer properties, in some cases surpassing the efficacy of well-known chemotherapeutic agents such as 5-Fluorouracil, Doxorubicin, and Cisplatin.
This guide provides a comprehensive comparison of the anticancer activity of these emerging compounds with established drugs, supported by quantitative data from in vitro studies. Detailed experimental protocols and visualizations of key signaling pathways are presented to offer researchers and drug development professionals a thorough understanding of the therapeutic potential of this class of compounds.
Comparative Anticancer Activity: A Tabular Overview
The in vitro cytotoxic effects of various oxazole, oxadiazole, and carbothioamide derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies. The following tables summarize the IC50 values of these novel compounds compared to standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Oxadiazole Derivatives | |||
| Quinoline-1,3,4-oxadiazole derivative (Compound 8) | HepG2 (Liver Cancer) | 1.2 ± 0.2 | [1] |
| Quinoline-1,3,4-oxadiazole derivative (Compound 9) | HepG2 (Liver Cancer) | 0.8 ± 0.2 | [1] |
| 1,3,4-Oxadiazole thioether derivative (Compound 37) | HepG2 (Liver Cancer) | 0.7 ± 0.2 | [1] |
| 1,3,4-Oxadiazole derivative (Compound 13) | HepG2 (Liver Cancer) | More effective than 5-FU | [2] |
| 1,3,4-Oxadiazole derivative (Compound 36) | HepG2 (Liver Cancer) | 30-fold stronger than 5-FU | [2] |
| Pyridine 1,3,4-oxadiazole analogue (Compound 26) | HepG2 (Liver Cancer) | Stronger than 5-FU | [2] |
| Naproxen 1,3,4-oxadiazole derivative (Compound 5) | HepG2 (Liver Cancer) | 1.63 | [3] |
| Triazole-thymol-1,3,4-oxadiazole (Compound 6) | HepG2 (Liver Cancer) | 1.4 | [3] |
| Disubstituted 1,3,4-Oxadiazole (AB1) | HepG2 (Liver Cancer) | 2.3 (µg/ml) | [4] |
| Disubstituted 1,3,4-Oxadiazole (AB7) | HepG2 (Liver Cancer) | 2.5 (µg/ml) | [4] |
| Carbothioamide Derivatives | |||
| Carbazole hydrazine-carbothioamide (Compound 4o) | MCF-7 (Breast Cancer) | 2.02 | [5][6] |
| Carbazole hydrazine-carbothioamide (Compound 4r) | MCF-7 (Breast Cancer) | 4.99 | [5][6] |
| Oxazolo[5,4-d]pyrimidine Derivatives | |||
| Compound 3g | HT29 (Colon Cancer) | 58.4 | [7] |
| Compound 3e | LoVo (Colon Cancer) | 177.52 ± 6.65 | [7] |
| Known Anticancer Drugs | |||
| 5-Fluorouracil | HepG2 (Liver Cancer) | 21.9 ± 1.4 | [1] |
| 5-Fluorouracil | HepG2 (Liver Cancer) | 110 | [1] |
| 5-Fluorouracil | HT29 (Colon Cancer) | 381.16 ± 25.51 | [7] |
| 5-Fluorouracil | HepG2 (Liver Cancer) | 2.2 (µg/ml) | [4] |
| Doxorubicin | HepG2 (Liver Cancer) | 1.8 | [3] |
| Cisplatin | HT29 (Colon Cancer) | 47.17 ± 7.43 | [7] |
Experimental Protocols
The evaluation of the anticancer activity of the compounds listed above was primarily conducted using the MTT or MTS assay, which are colorimetric assays for assessing cell metabolic activity.
Representative MTT Assay Protocol for Anticancer Drug Screening
1. Cell Seeding:
-
Human cancer cell lines (e.g., HepG2, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds or reference drugs. Control wells containing untreated cells and vehicle-treated cells are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Assay:
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value for each compound is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents.
Proposed Signaling Pathway for Anticancer Oxazole Derivatives
Several studies suggest that oxazole and its derivatives may exert their anticancer effects by targeting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5][6]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by an oxazole derivative.
Mechanism of Action of Known Anticancer Drugs
The established anticancer drugs used as comparators in these studies have well-defined mechanisms of action.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Oxazole-4-Carboxamide's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of a representative Oxazole-4-carboxamide derivative against a standard chemotherapeutic agent in a preclinical cancer model. The content is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of In Vivo Efficacy
The therapeutic potential of the Oxazole-4-carboxamide scaffold has been evaluated in vivo, demonstrating notable anti-tumor activity. This section compares the performance of a lead compound from this class with the standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), in a human colorectal carcinoma DLD-1 xenograft mouse model.
Data Summary: Tumor Growth Inhibition
| Compound | Dosage | Administration Route | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Oxazole-4-carboxamide (Compound 1k) | 50 mg/kg, twice daily | Intraperitoneal (i.p.) | DLD-1 Xenograft | 63 | [1] |
| 5-Fluorouracil (5-FU) | 30 mg/kg, thrice weekly | Intraperitoneal (i.p.) | DLD-1 Xenograft | 46 | [1] |
Key Insights:
-
The 2-phenyl-oxazole-4-carboxamide derivative, compound 1k, exhibited a significant 63% inhibition of tumor growth in the DLD-1 xenograft model when administered at 50 mg/kg twice daily.[1]
-
In a separate study using the same DLD-1 xenograft model, the standard chemotherapeutic agent 5-Fluorouracil (5-FU) demonstrated a 46% tumor inhibition rate at a dosage of 30 mg/kg administered three times a week.[1]
-
While direct head-to-head studies are not available, these data points suggest that oxazole-4-carboxamide derivatives hold promise as potent anti-cancer agents, potentially offering greater efficacy than established therapies.
Signaling Pathways and Mechanism of Action
Oxazole derivatives have been shown to exert their anti-cancer effects through the induction of apoptosis (programmed cell death).[1] The lead compound, 1k, was identified through a cell-based caspase high-throughput screening assay and was confirmed to induce PARP cleavage and DNA laddering, which are hallmarks of apoptosis.[1]
The intrinsic apoptosis pathway is a key mechanism through which many chemotherapeutic agents, including oxazole derivatives, induce cancer cell death. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute the apoptotic program.
Caption: Intrinsic apoptosis signaling pathway induced by Oxazole-4-carboxamide.
Experimental Workflow for In Vivo Validation
The in vivo validation of a novel anti-cancer compound like an Oxazole-4-carboxamide derivative typically follows a structured workflow, from initial screening to efficacy evaluation in a relevant animal model.
Caption: A generalized experimental workflow for in vivo validation of an anti-cancer compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. In Vivo Xenograft Study
-
Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Cell Culture and Implantation:
-
Human colorectal carcinoma DLD-1 cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of approximately 5 x 10^6 cells per 100 µL.
-
Each mouse is subcutaneously injected with the cell suspension in the flank.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
-
Treatment Administration:
-
The test compound (e.g., Oxazole-4-carboxamide derivative) and the control (vehicle or standard drug like 5-FU) are administered according to the specified dosage and schedule (e.g., intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume/weight between the treated and control groups.
-
2. Caspase High-Throughput Screening (HTS) Assay
-
Principle: This assay identifies compounds that activate caspases, the key effector enzymes of apoptosis.
-
Procedure:
-
DLD-1 cells are seeded in multi-well plates.
-
Cells are treated with a library of compounds, including the oxazole-4-carboxamide derivatives.
-
A luminogenic or fluorogenic caspase substrate is added to the wells.
-
The activity of caspases is measured by detecting the light or fluorescence signal, which is proportional to the amount of cleaved substrate.
-
Hits are identified as compounds that significantly increase the caspase activity compared to untreated controls.
-
3. Cell Viability (MTS/MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
DLD-1 cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
After a specified incubation period, a tetrazolium salt solution (MTS or MTT) is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan is measured using a microplate reader.
-
The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curve.
-
4. PARP Cleavage Assay
-
Principle: This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, by activated caspase-3.
-
Procedure:
-
DLD-1 cells are treated with the test compound.
-
Cell lysates are prepared and subjected to SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Proteins are transferred to a membrane (Western blotting) and probed with an antibody specific for cleaved PARP.
-
The presence of the cleaved PARP fragment indicates the induction of apoptosis.
-
References
Comparative Docking Analysis of Oxazole-4-Carbothioamide and its Analogs in Anticancer Research
For Immediate Release
In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides a comparative analysis of the docking studies of Oxazole-4-carbothioamide and its structurally related analogs, with a focus on their potential as anticancer agents. By examining their interactions with key oncological targets like protein kinases, this report aims to furnish researchers, scientists, and drug development professionals with objective data to guide future research.
Quantitative Docking Analysis
The following tables summarize the molecular docking results for various oxazole- and carbothioamide-containing compounds against prominent anticancer targets. The data, compiled from multiple studies, highlights the binding affinities and key interactions of these potential inhibitors.
| Compound Series | Target Protein | Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Oxazole-Linked Oxadiazole Derivatives | Tyrosine Kinase (PDB ID: 4CSV) | Analog 6 (p-CF3) | - | - | [1] |
| Analog 2 | - | - | [1] | ||
| Analog 8 | - | - | [1] | ||
| Pyrazolo-Oxazole Derivatives | Heme-binding protein (PDB ID: 3H8T) | Compound A | -10.0 | - | [2] |
| Compound B | -11.3 | - | [2] | ||
| Compound C | -9.6 | - | [2] | ||
| Thienopyrimidine-Oxadiazole Derivatives | EGFR Tyrosine Kinase (PDB ID: 4HJO) | Compound 3 | -10.73 | - | [3] |
| Pyrazoline-Carbothioamide Derivatives | EGFR Tyrosine Kinase | Compound 6h | - | Hinge region | [4] |
| Compound 6j | - | Hinge region | [4] | ||
| Isoxazole-Carboxamide Derivatives | COX-2 | Compound A13 | - | Secondary binding pocket | [5] |
Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and docking parameters.
Experimental Protocols: Molecular Docking
The methodologies outlined below represent a generalized workflow for the molecular docking of small molecule inhibitors, based on protocols from the cited literature.[2][3]
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR Tyrosine Kinase, PDB ID: 4HJO) is obtained from the Protein Data Bank (PDB).[3]
-
Water molecules, co-crystallized ligands, and other heteroatoms are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein.
-
The prepared protein is saved in the PDBQT file format for use with docking software.[2]
2. Ligand Preparation:
-
The 2D structures of the this compound analogs and other derivatives are drawn using chemical drawing software like ChemDraw.
-
These structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).
-
The final 3D structures of the ligands are saved in a format compatible with the docking software (e.g., PDBQT).
3. Molecular Docking Simulation:
-
Software: AutoDock Vina is a commonly used program for molecular docking simulations.[2]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid are specified based on the location of the co-crystallized ligand or predicted binding sites. For instance, for the heme-binding protein of P. gingivalis, the grid center was set to -9.515, 26.270, and 22.038 along the x, y, and z axes, with dimensions of 42.688, 47.783, and 39.555 Å respectively.
-
Docking Run: The docking simulation is performed, generating multiple binding poses for each ligand ranked by their docking scores (binding affinities).
4. Analysis of Results:
-
The binding poses and interactions of the ligands with the amino acid residues of the target protein are visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer.
-
Key interactions, including hydrogen bonds and hydrophobic interactions, are identified to understand the binding mode of the most potent inhibitors.
Visualizing Molecular Interactions and Pathways
Diagrams are crucial for understanding the complex relationships in drug-target interactions and signaling pathways.
Many oxazole derivatives have shown potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7][8]
References
- 1. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyrosine kinase inhibitors [scielo.org.za]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of Oxazole-4-Carbothioamide and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the target specificity and potential for cross-reactivity of a chemical scaffold is paramount. This guide provides a comparative analysis of Oxazole-4-carbothioamide and its close structural analogs, the Oxazole-4-carboxamides, focusing on their recently identified anti-coronavirus activity. While direct target identification for this scaffold is still an area of active research, this guide leverages available data to offer insights into its potential mechanisms and compares its performance with other antiviral agents.
While specific target binding and cross-reactivity data for this compound remains limited in publicly accessible literature, a recent study on the closely related Oxazole-4-carboxamide scaffold has shed light on its potential as an antiviral agent. The compound KB-2777, an Oxazole-4-carboxamide derivative, has demonstrated in vitro activity against a range of coronaviruses. This guide will use KB-2777 and its analogs as a primary example to explore the target landscape of this chemical class.
Performance Comparison of Oxazole-4-carboxamide Derivatives
A screening of eleven Oxazole-4-carboxamide derivatives against Human Coronavirus NL63 (HCoV-NL63) revealed varying degrees of antiviral activity and cytotoxicity. The lead compound, KB-2777, was further evaluated against other coronaviruses, demonstrating broad-spectrum potential. The table below summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for these compounds.
| Compound ID | HCoV-NL63 EC50 (µM) | HCoV-OC43 EC50 (µM) | PEDV EC50 (µM) | CC50 (µM) in LLC-MK2 cells | Selectivity Index (SI = CC50/EC50 for HCoV-NL63) |
| KB-2777 | 5.27 | 1.83 | 1.59 | >25 | >4.74 |
| KB-2738 | 9.26 | Not Reported | Not Reported | >25 | >2.70 |
| KB-2742 | 2.34 | Not Reported | Not Reported | >25 | >10.68 |
| KB-2767 | 4.88 | Not Reported | Not Reported | >25 | >5.12 |
| KB-2768 | 5.12 | Not Reported | Not Reported | >25 | >4.88 |
| KB-2769 | 4.88 | Not Reported | Not Reported | <6.25 | <1.28 |
| KB-2771 | ~4 | Not Reported | Not Reported | >25 | ~6.25 |
| KB-2774 | ~5 | Not Reported | Not Reported | >25 | ~5 |
| KB-2772 | No Effect | Not Reported | Not Reported | >25 | - |
| KB-2773 | No Effect | Not Reported | Not Reported | >25 | - |
| KB-2775 | No Effect | Not Reported | Not Reported | 3.12 | - |
Comparative Analysis with Other Antiviral Agents
The study on KB-2777 also explored its combination with known direct-acting antivirals (DAAs), nirmatrelvir (against HCoV-NL63) and GS-441524 (against HCoV-OC43). The results indicated that KB-2777 was non-antagonistic and showed additive to synergistic effects, suggesting a different mechanism of action.
| Combination | Virus | Interaction | ZIP Score |
| KB-2777 + Nirmatrelvir | HCoV-NL63 | Additive to Synergistic | 5.16 |
| KB-2777 + GS-441524 | HCoV-OC43 | Additive to Synergistic | 8.40 |
Experimental Protocols
Antiviral Activity and Cytotoxicity Assays
A detailed methodology for determining the antiviral efficacy and cytotoxicity of the compounds is provided below.
-
Cell Culture: LLC-MK2 cells (for HCoV-NL63) and Vero E6 or MRC-5 cells (for HCoV-OC43 and PEDV) are seeded in 96-well plates and incubated overnight.
-
Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in the appropriate cell culture medium.
-
Infection and Treatment: Cell monolayers are infected with the respective coronavirus at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. Medium containing the serially diluted compounds is then added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral RNA: After incubation, the supernatant is collected, and viral RNA is extracted. The amount of extracellular viral RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
EC50 Determination: The EC50 values are calculated by plotting the reduction in viral RNA against the compound concentration using a non-linear regression model.
-
Cytotoxicity Assay (CC50 Determination): Uninfected cells are treated with the same serial dilutions of the compounds. After 72 hours, cell viability is assessed using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
CC50 Calculation: The CC50 values are determined by plotting cell viability against compound concentration.
Time-of-Addition (TOA) Assay
This experiment helps to elucidate at which stage of the viral life cycle the compound exerts its effect.
-
Experimental Arms:
-
Full-time: Compound is present from 1 hour post-infection until the end of the experiment.
-
Pre-treatment: Cells are treated with the compound for a set period before infection, after which the compound is removed.
-
Co-treatment: Compound is added simultaneously with the virus.
-
Post-treatment: Compound is added at various time points after infection.
-
-
Analysis: Viral RNA is quantified at the end of the experiment for each condition to determine the time window of antiviral activity. The study with KB-2777 indicated that the most significant inhibition occurred in the full-time and pre-treatment conditions, suggesting a potential effect on early-stage viral processes or host cell modulation.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed host-directed mechanism of Oxazole-4-carboxamide KB-2777.
Caption: Experimental workflow for the identification and characterization of antiviral Oxazole-4-carboxamides.
Safety Operating Guide
Proper Disposal of Oxazole-4-carbothioamide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Oxazole-4-carbothioamide, ensuring the safety of researchers, scientists, and drug development professionals. Due to its potential hazards, this compound must be managed as hazardous waste.
Chemical and Hazard Profile
Proper handling and disposal begin with a clear understanding of the compound's properties and associated risks. The following table summarizes key data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 118802-31-6 | [1][2][3] |
| Molecular Formula | C₄H₄N₂OS | [1][2][4] |
| Molecular Weight | 128.15 g/mol | [4] |
| Appearance | Pale yellow solid | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1][2] |
| GHS Hazard Pictogram | GHS07: Harmful/Irritant | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Disposal Precaution | P501: Dispose of contents/container to hazardous waste disposal. | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste. Adherence to these procedures is mandatory to ensure compliance with safety regulations and to minimize environmental impact.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn:
-
Gloves: Use impervious, chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Protective Clothing: A standard laboratory coat is required.
-
Respiratory Protection: Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregation: Do not mix this waste with other chemical streams, particularly incompatible materials like strong acids, bases, or oxidizing agents.[5][6]
-
Container Selection: Collect all solid and liquid waste containing this compound in a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[7][8] The container must have a secure, screw-on cap.[7]
Waste Container Labeling and Storage
Accurate labeling and proper storage are regulatory requirements.
-
Labeling: Affix a "Hazardous Waste" label to the container.[9] The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
The primary hazards (e.g., "Harmful," "Irritant").
-
The date when waste was first added to the container.
-
-
Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[7][10]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be in a well-ventilated area, away from heat or ignition sources, and within a secondary containment bin to capture any potential leaks.[7][8]
-
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste.
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste.[10] Subsequent rinsates should also be collected and added to the appropriate hazardous waste stream.
-
Final Disposal: After triple-rinsing and air-drying, the container may be disposed of according to institutional policies, which may still require it to be handled as hazardous waste.[9]
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Area Control: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[8]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.[8]
Final Disposal
-
Request Pickup: Once the waste container is nearly full (not exceeding 90% capacity), arrange for its collection.[8]
-
EHS Coordination: Contact your institution's EHS office to schedule a pickup. Do not attempt to transport or dispose of the waste independently. The EHS department will ensure the waste is handled by a licensed hazardous waste contractor for final disposal in compliance with all federal, state, and local regulations.[8][11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 118802-31-6 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. pfw.edu [pfw.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
